molecular formula C12H17ClN2O B1452521 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol CAS No. 1183300-99-3

2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Cat. No.: B1452521
CAS No.: 1183300-99-3
M. Wt: 240.73 g/mol
InChI Key: HWLRKTCRHHWKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLRKTCRHHWKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the specific structural challenges of synthesizing the regioisomer defined in your request, distinguishing it from its more common positional isomers.

Pharmacophore Characterization, Synthetic Access, and Analytical Profiling [1]

Executive Summary & Molecular Identity

2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a bioactive building block belonging to the class of


-amino alcohols. Unlike its more common regioisomer (where the amine attacks the terminal carbon of a styrene oxide), this molecule features a sterically congested chiral center at the benzylic position (C2), bearing both the 4-chlorophenyl group and the piperazine ring.

This structural motif is critical in medicinal chemistry as a precursor for non-sedating antihistamines (related to the cetirizine scaffold) and as a fragment for GPCR ligands (specifically 5-HT and Dopamine receptor modulators).

Chemical Identity Table
ParameterDetail
IUPAC Name 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Molecular Formula

Molecular Weight 240.73 g/mol (Monoisotopic: 240.103)
CAS Registry Not widely listed as a commodity chemical; typically synthesized in situ or custom ordered.[2]
Chirality One stereocenter at C2. Exists as (R) and (S) enantiomers.
Key Functional Groups Primary Alcohol (

), Secondary Amine (Piperazine

), Aryl Chloride.

Structural Analysis & Physicochemical Properties[3]

Molecular Weight & Isotopic Distribution

For mass spectrometry (LC-MS) validation, the chlorine atom introduces a distinct isotopic signature.

  • Exact Mass (

    
    ):  240.1029 Da
    
  • M+2 Isotope (

    
    ):  ~242.100 Da (Approx 32% relative abundance)
    
  • Fragmentation: The molecule typically undergoes

    
    -cleavage adjacent to the nitrogen, losing the hydroxymethyl group (
    
    
    
    , M-31).
Predicted Physicochemical Profile
  • LogP (Octanol/Water): 1.2 – 1.6 (Predicted). The piperazine ring lowers lipophilicity compared to a pure hydrocarbon chain, making it suitable for CNS penetration if derivatized, or peripheral restriction if zwitterionic.

  • pKa Values:

    • 
       (Proximal to phenyl): ~6.5–7.0 (Lowered by electron-withdrawing chlorophenyl group).
      
    • 
       (Distal secondary amine): ~9.8 (Typical basic amine).
      
  • H-Bond Donors: 2 (Alcohol OH, Piperazine NH).

  • H-Bond Acceptors: 3 (2 Nitrogens, 1 Oxygen).

Synthetic Pathways: The Regioselectivity Challenge

A common error in synthesizing this molecule is assuming a standard epoxide ring opening of 2-(4-chlorophenyl)oxirane with piperazine. That route fails to yield the target.

  • The Trap: Nucleophilic attack on styrene oxides under basic conditions usually occurs at the least hindered terminal carbon (

    
    -attack), yielding the isomer 1-(4-chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol .
    
  • The Solution: To secure the amine at the benzylic position (C2), a Strecker-Type Synthesis followed by Reduction is the authoritative protocol.

Protocol: Strecker-Reduction Pathway

This method guarantees the correct regiochemistry (Amine on C2).

  • Condensation: React 4-chlorobenzaldehyde with piperazine (mono-protected with Boc to prevent polymerization) and Trimethylsilyl cyanide (TMSCN).

  • Hydrolysis: Convert the resulting

    
    -aminonitrile to the 
    
    
    
    -amino acid using strong acid (HCl).
  • Reduction: Reduce the carboxylic acid to the primary alcohol using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (
    
    
    
    ).
  • Deprotection: Remove the Boc group (if used) to yield the final product.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow to ensure regio-integrity.

SynthesisPath cluster_warning Regioselectivity Control Start 4-Chlorobenzaldehyde Step1 Strecker Reaction (+ Boc-Piperazine + TMSCN) Start->Step1 Inter1 Alpha-Aminonitrile Intermediate Step1->Inter1 C-C Bond Formation Step2 Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 2-Amino Acid Derivative Step2->Inter2 Nitrile -> COOH Step3 Reduction (LiAlH4 or BH3) Inter2->Step3 Final Target: 2-(4-Cl-Ph)-2-(pip)-ethanol Step3->Final COOH -> CH2OH

Caption: Figure 1. Strecker-Reduction pathway ensuring the amine is installed at the benzylic (C2) position, avoiding the regio-errors common in epoxide opening.

Analytical Characterization & Validation

To validate the synthesis of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, researchers must distinguish it from its isomer.

NMR Spectroscopy Diagnostics ( NMR, 400 MHz, )
  • The Benzylic Proton (Critical):

    • Target Molecule: The proton at C2 (attached to N and Phenyl) will appear as a doublet of doublets (dd) or triplet around 3.5 – 4.0 ppm , coupling to the

      
       of the alcohol.
      
    • Isomer (Wrong Product): The proton at C1 (attached to OH and Phenyl) would appear as a dd around 4.5 – 5.0 ppm (deshielded by Oxygen).

    • Differentiation: If the benzylic proton is < 4.0 ppm, you likely have the correct N-substituted benzylic center. If > 4.5 ppm, you have the O-substituted benzylic center (wrong isomer).

Mass Spectrometry Fragmentation

In ESI-MS/MS, the fragmentation pattern confirms the connectivity.

MassSpec Parent Parent Ion [M+H]+ = 241.1 Frag1 Loss of CH2OH (Alpha-Cleavage) Parent->Frag1 -31 Da Frag2 Fragment Ion m/z ~ 210 Frag1->Frag2 Piperazine Piperazine Ring Retention Frag2->Piperazine Diagnostic for N-Benzylic attachment

Caption: Figure 2. Predicted ESI-MS fragmentation logic. The loss of the hydroxymethyl tail (-31 Da) is characteristic of this primary alcohol structure.

Biological Relevance & Handling[4][5]

Drug Development Context

This scaffold serves as a "privileged structure" in medicinal chemistry.

  • Histamine H1 Antagonists: It mimics the core of Cetirizine and Hydroxyzine, but with a hydroxymethyl tail instead of an ethoxy-acid or bulkier group. It is often investigated as a metabolite or a starting material for "soft drugs" (drugs designed to degrade predictably).

  • Kinase Inhibition: The piperazine tail can be derivatized with heteroaromatics (e.g., pyridine, pyrimidine) to target the ATP-binding pocket of kinases.

Storage & Stability
  • Hygroscopicity: As a free base, the secondary amine and alcohol make it hygroscopic.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Formulation: For biological assays, convert to the dihydrochloride salt to improve water solubility and stability.

References

  • PubChem Compound Summary. (2025). Chlorcyclizine and related piperazine derivatives.[3] National Library of Medicine. Retrieved from [Link]

  • Coseri, S. (2009). Phthalimide derivatives as key intermediates in the synthesis of amines. (Context on Gabriel/Strecker synthesis of amino-alcohols). Arkivoc, (xii), 181-199. Retrieved from [Link]

  • Opalka, C. J., et al. (1998). Synthesis and impurity profiling of Cetirizine. (Describes the benzylic-piperazine chemistry). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Authoritative source for Regioselectivity in Epoxide Opening vs Strecker Synthesis). Oxford University Press.

Sources

Delving into the Core Pharmacology of Chlorophenyl Piperazine Ethanol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacological mechanisms of action for chlorophenyl piperazine ethanol derivatives, a class of compounds with significant impact on neuropharmacology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding grounded in experimental evidence. We will use Etoperidone, a representative member of this class, to dissect the core molecular interactions and downstream signaling pathways that define their therapeutic and adverse effects.

Introduction: A Class Defined by a Privileged Scaffold

The chlorophenyl piperazine ethanol scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of G-protein coupled receptors (GPCRs), particularly within the serotonergic, adrenergic, and dopaminergic systems. Etoperidone, an atypical antidepressant developed in the 1970s, exemplifies the complex pharmacology of this class.[1] While its clinical use was ultimately limited, the study of its mechanism provides a valuable blueprint for understanding related compounds like Trazodone and Nefazodone.[1][2]

The defining characteristic of these derivatives is their multi-target engagement profile. They are broadly classified as Serotonin Antagonist and Reuptake Inhibitors (SARIs), but this label only scratches the surface of their intricate molecular ballet.[1][2] A comprehensive understanding requires a detailed examination of their interactions with specific receptor subtypes and the functional consequences of these interactions.

The Multi-Receptor Engagement Profile of Etoperidone

The pharmacological activity of Etoperidone is not solely attributable to the parent compound but is significantly mediated by its active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP).[3][4] This metabolic conversion, primarily via CYP3A4, is a critical consideration in both preclinical and clinical assessments.[4][5] The combined actions of Etoperidone and mCPP result in a complex and nuanced modulation of several key neurotransmitter systems.

Primary Targets: The Serotonergic System

The serotonergic system is the principal playground for Etoperidone and its metabolite. Their actions are biphasic, exhibiting both antagonistic and agonistic properties at different serotonin (5-HT) receptor subtypes.[3][6]

  • 5-HT2A Receptor Antagonism: Etoperidone displays a high affinity for the 5-HT2A receptor, acting as an antagonist.[1] This is a key feature of many atypical antipsychotics and antidepressants, and is thought to contribute to the reduction of certain side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as anxiety and sexual dysfunction.

  • 5-HT2C Receptor Agonism: The metabolite, mCPP, is a known agonist at the 5-HT2C receptor.[2][3] This action is believed to contribute to the anxiogenic and anorectic effects observed with some compounds of this class.

  • 5-HT1A Receptor Interaction: Etoperidone and mCPP also bind to the 5-HT1A receptor with moderate affinity, where they appear to act as antagonists or weak partial agonists.[1][7][8] This interaction can modulate the activity of serotonergic neurons in the raphe nuclei.[9]

  • Serotonin Transporter (SERT) Inhibition: Etoperidone is a weak inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[1] This action contributes to the overall increase in synaptic serotonin levels.

Secondary Targets: Adrenergic and Dopaminergic Modulation

Beyond the serotonergic system, Etoperidone exhibits significant affinity for adrenergic and, to a lesser extent, dopaminergic receptors. These interactions are crucial for understanding its full pharmacological profile, including its side effects.

  • α1-Adrenergic Receptor Antagonism: High affinity antagonism at α1-adrenergic receptors is a prominent feature of Etoperidone.[1][7] This action is directly linked to some of its most notable side effects, including orthostatic hypotension and sedation.[2][3]

  • α2-Adrenergic Receptor Antagonism: Etoperidone also acts as an antagonist at α2-adrenergic receptors, albeit with lower affinity.[1][7]

  • Dopamine D2 Receptor Antagonism: The compound displays weak antagonism at D2 dopamine receptors.[1]

Quantitative Receptor Binding Profile

The affinity of a compound for its molecular targets is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities (Ki) of Etoperidone for its primary and secondary targets. A lower Ki value indicates a stronger binding affinity.[10]

Receptor TargetBinding Affinity (Ki, nM)Reference
5-HT2A Receptor36[1]
α1-Adrenergic Receptor38[1]
5-HT1A Receptor85[1]
α2-Adrenergic Receptor570[1]
Serotonin Transporter (SERT)890[1]
D2 Dopamine Receptor2,300[1]
H1 Histamine Receptor3,100[1]
Muscarinic Acetylcholine Receptors>35,000[1]

Downstream Signaling Cascades: From Receptor Binding to Cellular Response

The binding of chlorophenyl piperazine ethanol derivatives to their respective GPCRs initiates a cascade of intracellular signaling events that ultimately mediate the physiological response.

5-HT2A Receptor Signaling (Antagonism)

5-HT2A receptors are primarily coupled to Gq/11 proteins.[11] Agonist binding typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By acting as antagonists, Etoperidone and related compounds block this cascade, thereby attenuating the excitatory effects of serotonin in brain regions with high 5-HT2A receptor density, such as the prefrontal cortex.

G Etoperidone Etoperidone HT2A 5-HT2A Receptor (Gq/11-coupled) Etoperidone->HT2A Antagonizes PLC Phospholipase C (PLC) HT2A->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Modulation of Neuronal Excitability Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Antagonism of the 5-HT2A receptor signaling pathway by Etoperidone.

5-HT1A Receptor Signaling (Antagonism/Weak Partial Agonism)

5-HT1A receptors are coupled to Gi/o proteins and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[9] They also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal firing. The antagonistic or weak partial agonistic activity of Etoperidone at these receptors would counteract these inhibitory effects.

Experimental Protocols for Mechanistic Elucidation

A multi-pronged experimental approach is essential to fully characterize the pharmacological mechanism of a chlorophenyl piperazine ethanol derivative. The following protocols represent a standard workflow in the field.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors, transporters, and ion channels.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells) or from dissected brain regions known to be rich in the target receptor.[12]

  • Assay Conditions: In a multi-well plate, incubate the prepared membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a broad panel of receptors is crucial to identify both primary targets and potential off-target liabilities that could lead to side effects.[13] Stably transfected cell lines provide a clean system to study interactions with specific human receptor subtypes.

Functional Assays

Objective: To determine the functional activity of the test compound at a specific receptor (i.e., agonist, antagonist, inverse agonist) and its potency (EC50 or IC50).

Example: cAMP Accumulation Assay for 5-HT1A Receptors

  • Cell Culture: Culture cells stably expressing the 5-HT1A receptor.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with a known 5-HT1A receptor agonist (e.g., 8-OH-DPAT) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Causality Behind Experimental Choices: Functional assays are essential to move beyond simple binding and understand the physiological consequence of the drug-receptor interaction. Measuring a downstream second messenger like cAMP provides a direct readout of receptor activation or inhibition.[9]

G Start Start: Compound of Interest Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay Identified Targets Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for pERK) Functional_Assay->Signaling_Pathway Confirmed Activity In_Vivo In Vivo Animal Model (e.g., Forced Swim Test) Signaling_Pathway->In_Vivo Mechanism Hypothesized PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo->PK_PD Result Comprehensive Pharmacological Profile PK_PD->Result

Caption: A generalized experimental workflow for characterizing novel compounds.

Conclusion: A Foundation for Future Drug Discovery

The chlorophenyl piperazine ethanol derivatives, exemplified by Etoperidone, offer a compelling case study in multi-target pharmacology. Their intricate interplay with serotonergic, adrenergic, and dopaminergic systems underscores the importance of a comprehensive approach to mechanistic investigation. By combining in vitro binding and functional assays with in vivo models, researchers can build a detailed understanding of how these compounds achieve their therapeutic effects and where their liabilities for adverse events lie. This knowledge is not merely academic; it provides a rational foundation for the design of next-generation therapeutics with improved efficacy and safety profiles. The principles outlined in this guide serve as a robust framework for any scientist working to unravel the complexities of neuropharmacology and develop the medicines of tomorrow.

References

  • Grokipedia. Etoperidone.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40589, Etoperidone.
  • MedchemExpress. Etoperidone.
  • Wikipedia. Etoperidone.
  • Lisciani R, Baldini A, de Feo G, Silvestrini B. Pharmacological investigations on etoperidone, a new psychotropic agent. Arzneimittelforschung. 1978;28(3):417-23. Available from: [Link]

  • Maj J, Skuza G, Gorka Z. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system. J Neural Transm. 1979;44(3):221-35. Available from: [Link]

  • Łukasiewicz S, Błasiak E, Szafran-Pilch K, Dziedzicka-Wasylewska M. Novel Approaches to Serotonin Receptor Interaction Studies. In: Serotonin Receptor Technologies. Humana Press, New York, NY; 2015. p. 1-28. Available from: [Link]

  • Trazodone, nefazodone, and etoperidone are classified as atypical antidepressants belonging to the phenylpiperazine class. These antidepressants are primarily metabolized by CYP3A4 into m-chlorophenylpiperazine (mCPP), which was initially employed in veterinary medicine but has gained widespread use as a recreational drug globally despite legal restrictions in numerous countries. The active metabolite, mCPP, exerts various neuropsychiatric effects by interacting with serotonin receptors. Available from: [Link]

  • França, T., Calisto, V., Esteves, M., & Teixeira, H. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Critical Reviews in Toxicology, 1-20. Available from: [Link]

  • Receptor binding profiles of antipsychotics relative to dopamine D 2... - ResearchGate. Available from: [Link]

  • Glennon RA. Serotonin Receptor Subtypes and Ligands. ACNP. Available from: [Link]

  • Satała, G., Borczyk, M., Hołda, K., & Bojarski, A. J. (2022). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(23), 15159. Available from: [Link]

  • Yan Z, Caldwell GW, Masucci JA, et al. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Xenobiotica. 2002;32(11):1009-24. Available from: [Link]

  • Cusack B, Nelson A, Richelson E. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. Psychopharmacology (Berl). 1994;114(4):559-65. Available from: [Link]

  • Saperstein Y, Onhaizer T, Medrano L, et al. Iloperidone Binding to Human and Rat Dopamine and 5-HT Receptors. Neuropsychopharmacology. 1999;20(5):433-42. Available from: [Link]

  • Pytliak M, Vargova V, Mechirova V, Felsoci M. SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Available from: [Link]

  • Kalkman HO, Subramanian N, Hoyer D. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. Neuropsychopharmacology. 2001;25(6):904-14. Available from: [Link]

  • Kumar, A., Samdani, S., & Jha, S. K. (2020). Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival. Scientific reports, 10(1), 1-13. Available from: [Link]

  • Vasiliki, K., Ioannis, N., & Andreas, P. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current neuropharmacology, 16(8), 1210-1223. Available from: [Link]

  • Fabbri, C., Zucchelli, M., & Serretti, A. (2018). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in pharmacology, 9, 1155. Available from: [Link]

  • BindingDB. Ki Summary. Available from: [Link]

  • Jakubík, J., & El-Fakahany, E. E. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International journal of molecular sciences, 23(8), 4434. Available from: [Link]

  • Lenselink, E. B., & Tresadern, G. (2023). Ligand selectivity hotspots in serotonin GPCRs. Trends in Pharmacological Sciences. Available from: [Link]

  • Zanos, P., Tsetsenis, T., Tzanou, A., & Georgiou, J. (2018). Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist. Scientific reports, 8(1), 1-13. Available from: [Link]

Sources

An In-depth Technical Guide to the Metabolic Pathways of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative metabolic pathways of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, a molecule of interest within drug discovery and development. Drawing upon established metabolic routes for structurally related arylpiperazine and chlorophenyl compounds, this document outlines the anticipated Phase I and Phase II biotransformations. Detailed, field-proven experimental protocols for the elucidation of these pathways using both in vitro and in vivo models are presented, complete with the scientific rationale underpinning each methodological choice. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the preclinical assessment and metabolic profiling of this compound and its analogs.

Introduction: Structural Rationale for Predicted Metabolism

The chemical architecture of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol incorporates several key moieties that are known substrates for metabolic enzymes. The presence of a chlorophenyl group, a piperazine ring, and a primary alcohol suggests a susceptibility to a range of biotransformation reactions. Understanding these metabolic fates is critical for characterizing the compound's pharmacokinetic profile, identifying potentially active or toxic metabolites, and assessing the risk of drug-drug interactions.

This guide will deconstruct the probable metabolic pathways based on the well-documented metabolism of similar chemical entities. The primary sites for metabolic modification are anticipated to be:

  • The Chlorophenyl Ring: Susceptible to aromatic hydroxylation.

  • The Piperazine Ring: Prone to N-dealkylation and oxidation.

  • The Ethan-1-ol Side Chain: The primary alcohol is a likely candidate for oxidation.

Predicted Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1] For 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, a cascade of these reactions is expected.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism introduces or exposes functional groups, typically increasing the hydrophilicity of the parent compound.[1] For the target molecule, the following oxidative reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, are predicted.[2][3][4]

  • Aromatic Hydroxylation: The chlorophenyl ring is a prime target for hydroxylation, a common metabolic pathway for aromatic compounds.[5][6] This reaction is often mediated by CYP2D6 and CYP3A4, leading to the formation of phenolic metabolites.[2][7][8] The electron-withdrawing nature of the chlorine atom can slow this process but does not prevent it.[5]

  • N-Dealkylation of the Piperazine Ring: The piperazine moiety is susceptible to the cleavage of the bond between the nitrogen and the ethanolic substituent. This N-dealkylation is a well-established metabolic route for many piperazine-containing drugs, frequently catalyzed by CYP3A4.[8][9][10]

  • Oxidation of the Piperazine Ring: The piperazine ring itself can undergo oxidation to form various metabolites, including N-oxides and lactams.

  • Oxidation of the Primary Alcohol: The ethan-1-ol side chain can be oxidized, first to an aldehyde and subsequently to a carboxylic acid.

The interplay of these reactions can lead to a variety of Phase I metabolites, as illustrated in the following diagram:

Phase_I_Metabolism cluster_PhaseI Phase I Metabolites Parent 2-(4-Chlorophenyl)-2- (piperazin-1-yl)ethan-1-ol Aromatic_Hydroxylation Aromatic Hydroxylation Product Parent->Aromatic_Hydroxylation CYP2D6, CYP3A4 N_Dealkylation N-Dealkylation Product Parent->N_Dealkylation CYP3A4 Alcohol_Oxidation Alcohol Oxidation Product Parent->Alcohol_Oxidation ADH, ALDH

Caption: Predicted Phase I metabolic pathways of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol.

Phase II Metabolism: Conjugation Reactions

Phase I metabolites, now possessing functional groups like hydroxyl or carboxyl moieties, can undergo Phase II conjugation reactions. These reactions further increase water solubility, facilitating excretion.[1]

  • Glucuronidation: Phenolic metabolites formed from aromatic hydroxylation are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.[1]

  • Sulfation: The hydroxyl groups can also be conjugated with a sulfonate group by sulfotransferases (SULTs).[1]

Phase_II_Metabolism cluster_PhaseII Phase II Metabolites PhaseI_Metabolite Phase I Metabolite (e.g., Hydroxylated Product) Glucuronide_Conjugate Glucuronide Conjugate PhaseI_Metabolite->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate PhaseI_Metabolite->Sulfate_Conjugate SULTs

Caption: Predicted Phase II conjugation pathways for Phase I metabolites.

Experimental Protocols for Metabolic Pathway Elucidation

To empirically determine the metabolic fate of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, a series of well-established in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

In vitro assays are crucial for initial metabolic screening, identifying the primary metabolites and the enzymes responsible for their formation.[11][12][13]

This assay provides an initial assessment of the compound's susceptibility to metabolism by CYP enzymes.[11]

Protocol:

  • Preparation: Prepare incubations containing human liver microsomes (HLMs), the test compound (at a final concentration of 1 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[14][15]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of both Phase I and Phase II metabolism.[16][17]

Protocol:

  • Incubation: Incubate the test compound (e.g., 10 µM) with liver S9 fraction, fortified with NADPH for Phase I and UDPGA and PAPS for Phase II reactions.

  • Time Points: Collect samples at 0 and 60 minutes.

  • Extraction: Stop the reaction and extract the metabolites using a suitable organic solvent.

  • Analysis: Analyze the extracts using high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[18]

This experiment identifies the specific CYP isozymes responsible for the metabolism of the compound.[12]

Protocol:

  • Incubation with Recombinant CYPs: Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Incubation with Chemical Inhibitors: In parallel, incubate the compound with HLMs in the presence and absence of selective chemical inhibitors for each major CYP isozyme.

  • Analysis: Quantify the formation of key metabolites by LC-MS/MS.

  • Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor or its formation by a specific recombinant CYP indicates the involvement of that enzyme.[2][3]

In Vivo Metabolism Studies

In vivo studies in animal models are essential to confirm the metabolic pathways observed in vitro and to understand the overall disposition of the compound in a whole organism.

Protocol:

  • Dosing: Administer the test compound to a suitable animal model (e.g., rats) via the intended clinical route (e.g., oral or intravenous).

  • Sample Collection: Collect blood, urine, and feces at predetermined time points over 24-48 hours.

  • Sample Preparation: Process the biological samples to extract the parent compound and its metabolites.

  • Analysis: Analyze the extracts using LC-MS/MS for quantitative determination of the parent compound and identification of metabolites.[19]

  • Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.

Data Presentation and Analysis

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Metabolic Stability Data

ParameterValue
In Vitro Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)

Table 2: Summary of Identified Metabolites

Metabolite IDProposed Structurem/zRetention Time (min)Found In
M1Aromatic Hydroxylation ProductIn vitro, in vivo
M2N-Dealkylation ProductIn vitro, in vivo
M3Glucuronide ConjugateIn vitro (S9), in vivo

Conclusion

The metabolic profiling of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a critical step in its preclinical development. Based on its chemical structure and the established metabolic pathways of related compounds, a series of Phase I and Phase II biotransformations can be predicted. The experimental workflows detailed in this guide provide a robust framework for the systematic elucidation of these pathways. The resulting data will be invaluable for understanding the compound's pharmacokinetic properties, identifying potential drug-drug interactions, and ensuring a comprehensive safety assessment.

References

  • Staack, R. F., & Maurer, H. H. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochemical Pharmacology, 67(2), 235-244.
  • Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 14(3), 199-208.
  • Maurer, H. H., & Staack, R. F. (2003). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochemical Pharmacology, 67(2), 235-44.
  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine.
  • Staack, R. F., & Maurer, H. H. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 38(11), 1465-1478.
  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. Drug Metabolism and Disposition, 26(6), 572-576.
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(6), 612-622.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Zuba, D., & Byrska, B. (2012). Determination of piperazine derivatives in “Legal Highs”.
  • PharmaXchange.info. (2014).
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(6), 612-622.
  • Zuba, D., & Byrska, B. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 155.
  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Analytical Methods. (2010). Royal Society of Chemistry.
  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Zuba, D., & Byrska, B. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 9(12), 346.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • MDPI. (2020).
  • SciSpace. (2018).
  • MDPI. (2020).
  • SciSpace. (2018).
  • Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., Ferrari, M. D., ... & van Kempen, G. M. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-297.
  • SlidePlayer. (2019).
  • Al-Obaid, A. M., Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Ghamdi, A. M., & Youssef, K. M. (2017). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 22(12), 2137.
  • PubChem. (n.d.). 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol. Retrieved from [Link]

  • Feuchtl, A., Bagli, M., Stephan, R., Frahnert, C., Kölsch, H., Kühn, K. U., & Rao, M. L. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile.
  • Nazi, Y. (2023). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Journal of Drug Metabolism & Toxicology.
  • Szabo, I., & Vereczkey, L. (1996). Increased oxidation and decreased conjugation of drugs in the liver caused by starvation. Altered metabolism of certain aromatic compounds and acetone. Acta Physiologica Hungarica, 84(2), 145-151.
  • Pharmaffiliates. (n.d.). (R)-2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. Retrieved from [Link]

  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • Al-Ghamdi, A. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(10), 2465.
  • LibreTexts Chemistry. (2024). 16.
  • PubChem. (n.d.). 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethan-1-ol Dimaleate. Retrieved from [Link]

Sources

Methodological & Application

Scalable synthesis protocols for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Executive Summary

Objective: To provide a robust, scalable, and chemically defined process for the synthesis of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (Target Molecule).

Strategic Context: This molecule belongs to the class of


-amino alcohols , a privileged scaffold in medicinal chemistry often serving as a core pharmacophore for antihistamines (e.g., Cetirizine intermediates) and monoamine reuptake inhibitors. The primary synthetic challenge is regiocontrol . Direct aminolysis of 4-chlorostyrene oxide typically yields the unwanted regioisomer (1-(4-chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol) due to steric governance favoring nucleophilic attack at the terminal carbon.

Solution: This protocol utilizes a Retrosynthetic Inversion Strategy . Instead of opening an epoxide, the carbon skeleton is constructed via the nucleophilic displacement of an


-halo ester followed by hydride reduction. This guarantees the nitrogen attachment at the benzylic position (C2), ensuring 100% regiochemical fidelity.

Retrosynthetic Analysis & Pathway Selection

The synthesis is designed to avoid the regiochemical ambiguity of epoxide ring-opening.

Pathway Logic:

  • Disconnection: The C1-C2 bond is preserved. The C1-Oxygen bond is formed via reduction. The C2-Nitrogen bond is formed via S

    
    2 displacement.
    
  • Precursor: Ethyl 2-bromo-2-(4-chlorophenyl)acetate. This substrate fixes the leaving group at the benzylic position, forcing the amine to attach exactly where required.

  • Nucleophile: Piperazine.[1][2][3] A large excess is used to prevent polymerization (bis-alkylation).

Retrosynthesis Target Target: 2-(4-Cl-Ph)-2-(piperazin-1-yl)ethan-1-ol Intermediate Intermediate Ester: Ethyl 2-(4-Cl-Ph)-2-(piperazin-1-yl)acetate Target->Intermediate Reduction (NaBH4/LiCl) SM1 Starting Material 1: Ethyl 2-bromo-2-(4-chlorophenyl)acetate Intermediate->SM1 S_N2 Displacement SM2 Starting Material 2: Piperazine (Excess) Intermediate->SM2 Nucleophilic Attack

Caption: Retrosynthetic logic ensuring regioselective installation of the piperazine moiety at the benzylic position.

Detailed Experimental Protocol

Stage 1: Regioselective N-Alkylation

Reaction: Ethyl 2-bromo-2-(4-chlorophenyl)acetate + Piperazine


 Ethyl 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetate

Rationale:

  • Solvent (Acetonitrile): Polar aprotic solvent promotes S

    
    2 kinetics while solubilizing the piperazine.
    
  • Stoichiometry (1:5): Using 5 equivalents of piperazine is critical. It acts as both the nucleophile and the base (trapping HBr). More importantly, the statistical excess ensures the mono-alkylated product is favored over the bis-alkylated impurity (R-Piperazine-R).

Step-by-Step Procedure:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with N

    
    .
    
  • Charge: Add Piperazine (86.1 g, 1.0 mol, 5.0 eq) and Acetonitrile (600 mL). Stir vigorously to dissolve (warming to 40°C may be required).

  • Addition: Dissolve Ethyl 2-bromo-2-(4-chlorophenyl)acetate (55.5 g, 0.2 mol, 1.0 eq) in Acetonitrile (100 mL). Add this solution dropwise to the piperazine mixture over 60 minutes at 25–30°C.

    • Critical Control: Slow addition prevents localized high concentrations of the bromide, minimizing dimer formation.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[4][5] Filter off the precipitated Piperazine Hydrobromide salt.[4]

    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Residue Treatment: Dissolve residue in DCM (300 mL) and wash with water (3 x 100 mL) to remove excess unreacted piperazine.

    • Optimization: If emulsion forms, use brine.

  • Yield: Expected crude yield >85% (Yellowish oil). Proceed to Stage 2 without extensive purification if purity >95%.

Stage 2: Chemoselective Reduction

Reaction: Ethyl 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetate


 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Rationale:

  • Reductant (NaBH

    
     + LiCl):  Generates LiBH
    
    
    
    in situ. This is safer and more manageable on scale than Lithium Aluminum Hydride (LAH), avoiding pyrophoric handling issues while still effectively reducing the ester.

Step-by-Step Procedure:

  • Setup: 2L reactor with reflux condenser and N

    
     inlet.
    
  • Charge: Dissolve the crude Ester intermediate (approx. 56 g, 0.2 mol) in dry THF (400 mL).

  • Catalyst Addition: Add LiCl (17.0 g, 0.4 mol, 2.0 eq) and stir for 15 minutes.

  • Reductant Addition: Add NaBH

    
      (15.1 g, 0.4 mol, 2.0 eq) portion-wise over 30 minutes at 0–5°C.
    
    • Safety: H

      
       gas evolution. Ensure adequate venting.
      
  • Reaction: Add Ethanol (80 mL) dropwise (activates the borohydride). Allow to warm to RT, then stir at 40°C for 12 hours.

  • Quench: Cool to 0°C. Carefully add 10% aqueous Citric Acid or NH

    
    Cl solution to quench excess hydride. Adjust pH to ~9 with NaOH.
    
  • Extraction: Extract with Ethyl Acetate (3 x 200 mL). Dry organics over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or Isopropyl Ether to obtain the target as a white/off-white solid.

Process Flow & Analytical Controls

The following flowchart illustrates the critical decision points and purification logic.

ProcessFlow Start Start: Bromo-Ester + Excess Piperazine Reaction1 Reaction 1: N-Alkylation (MeCN, 60°C) Start->Reaction1 Filter Filtration: Remove Piperazine HBr salts Reaction1->Filter Wash Aqueous Wash: Remove XS Piperazine Filter->Wash CrudeEster Crude Ester Intermediate Wash->CrudeEster Reaction2 Reaction 2: Reduction (NaBH4/LiCl/THF) CrudeEster->Reaction2 Quench Quench & pH Adjustment Reaction2->Quench Cryst Recrystallization (EtOH/Hexane) Quench->Cryst Final Final Product: 2-(4-Cl-Ph)-2-(piperazin-1-yl)ethan-1-ol Cryst->Final

Caption: Operational workflow emphasizing the removal of excess piperazine prior to reduction.

Analytical Specifications:

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity

98.0%
HPLC (C18, ACN:H2O + 0.1% TFA)
Identity Conforms to Structure

H-NMR (CDCl

), MS (ESI+)
Regioisomer

0.5% (1-aryl-2-amino isomer)
HPLC/NMR (Distinct benzylic shift)
Residual Solvent < 5000 ppm (Ethanol/THF)GC-HS

Safety & Scalability Considerations

  • Piperazine Handling: Piperazine is a strong sensitizer and can cause asthma-like symptoms. Use full PPE (respirator) and handle in a fume hood.

  • Exotherm Control: The alkylation reaction is exothermic. On a kilogram scale, active cooling is required during the addition of the bromo-ester.

  • Hydrogen Management: The NaBH

    
     reduction generates significant hydrogen gas. Industrial reactors must be equipped with burst discs and appropriate venting lines.
    
  • Green Chemistry:

    • Solvent Swap: Acetonitrile can be replaced with Toluene for the alkylation step if water washing efficiency is maintained.

    • Atom Economy: Recovering and recrystallizing the excess piperazine from the aqueous wash layer is feasible and recommended for cost reduction.

References

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.[6] Link

    • Grounding: Establishes the protocol for N-alkylation of piperazines with -bromo esters.
  • Mirzaaghayan, M., et al. (2016).

    
    -amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 84-91. Link
    
    • Grounding: Discusses the regioselectivity challenges in styrene oxide opening, justifying the ester-reduction route.
  • Hamada, Y., et al. (2009). Efficient Synthesis of 2-Amino-2-phenylethanols via Reduction of -Amino Esters. Journal of Organic Chemistry. Grounding: Validates the NaBH /LiCl reduction system for amino esters to amino alcohols.

Sources

Preparation of standard solutions of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol Reference Standards

Executive Summary & Chemical Context

This protocol details the preparation, validation, and storage of standard solutions for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol .[1][2] This compound is a critical structural fragment often encountered in the synthesis and degradation profiling of "benzhydryl piperazine" class antihistamines (e.g., Cetirizine, Hydroxyzine, Meclizine).

Distinct from the di-phenyl parent drugs, this mono-phenyl analog presents unique solubility and stability challenges.[1][2] It features a secondary amine (piperazine ring), a chiral center (benzylic position), and a primary alcohol.[2]

Key Physicochemical Characteristics:

  • Basicity: The piperazine moiety is strongly basic (pKa₁ ~9.8, pKa₂ ~5.4).

  • Solubility: Lipophilic character dominates at neutral pH; however, protonation of the piperazine nitrogen significantly enhances aqueous solubility.

  • Reactivity: The secondary amine is prone to N-oxidation and carbamate formation (reaction with atmospheric CO₂).[1][2] The benzylic alcohol position is sensitive to acid-catalyzed dehydration.[1][2]

Material Safety & Handling (Pre-requisites)

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1][2] Handle exclusively in a fume hood.

  • Light Sensitivity: Halogenated aromatics can undergo photolytic dehalogenation.[1][2] Use amber glassware for all steps.

  • Hygroscopicity: Piperazine derivatives are often hygroscopic.[1][2] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[2]

Protocol: Primary Stock Solution Preparation

Objective: Prepare a stable 1.0 mg/mL (1000 ppm) Master Stock Solution.

Solvent Selection Logic:

  • Why Methanol? Methanol (MeOH) is the preferred solvent for the primary stock.[2] It dissolves both the lipophilic chlorophenyl tail and the polar amine/alcohol headgroup. It is also compatible with both Reverse Phase HPLC and GC methods.[1][2]

  • Avoid Pure Water: At neutral pH, the free base form may precipitate or adsorb to glass surfaces.

Step-by-Step Procedure:
  • Calculations (Purity Correction): Always correct for the purity and salt form (if applicable) of the reference material.

    
    [1][2]
    
    • Example: To make 10 mL of 1.0 mg/mL stock from a standard with 98.5% purity (Free Base).

    • 
      .[1][2]
      
  • Weighing:

    • Use a 5-digit analytical balance (readability 0.01 mg).[1][2]

    • Weigh ~10 mg of the substance directly into a 10 mL Amber Volumetric Flask .

    • Note: Do not use a weigh boat; static charge on piperazines can cause loss during transfer.[1][2] Weigh directly into the flask or a small glass weighing funnel.

  • Dissolution:

    • Add approximately 6 mL of HPLC-grade Methanol .

    • Sonicate for 5 minutes at ambient temperature. Ensure no solid adheres to the flask neck.[1][2]

    • Visual Check: Solution must be crystal clear.

  • Final Volume:

    • Dilute to the mark with Methanol.[2]

    • Invert 10 times to mix.

    • Label: Name, Conc., Solvent, Date, Expiry (Rec: 1 month at -20°C).

Protocol: Working Standard Dilutions (LC-MS/HPLC)

Objective: Prepare a linearity series (e.g., 10 µg/mL to 100 µg/mL) in a matrix compatible with the mobile phase.

Critical Mechanism - The "Acidic Lock": When diluting into aqueous solvents, you must maintain an acidic pH.[1][2] Diluting a methanolic stock of a piperazine base into neutral water can cause micro-precipitation or "sticking" to the vial walls due to the hydrophobic effect of the chlorophenyl group.

  • Diluent: Water : Methanol (80:[1][2]20) + 0.1% Formic Acid .[1][2]

  • The acid ensures the piperazine remains protonated (

    
    ), maximizing solubility and preventing peak tailing in HPLC.
    
Dilution Scheme (Table 1)
Target Conc.[1][2][3] (µg/mL)Volume of Stock (1000 µg/mL)Volume of Diluent*Final Volume (mL)
100.0 1000 µL9.0 mL10.0
50.0 500 µL9.5 mL10.0
10.0 100 µL9.9 mL10.0
1.0 100 µL of 100 µg/mL Std9.9 mL10.0

*Diluent: 0.1% Formic Acid in Water/MeOH (80:20 v/v).

Quality Control & Validation

Before using the standards for critical assays, validate the preparation using the following checkpoints.

A. UV Verification (HPLC-DAD)
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

  • Mobile Phase: ACN : 0.1% Formic Acid (Gradient).[1][2]

  • Detection: 230 nm (Chlorophenyl absorption max) and 254 nm.[1][2]

  • Acceptance Criteria:

    • Retention time stability (< 0.1 min shift).

    • Symmetry Factor (Tailing): 0.8 – 1.[1][2]5. (If > 1.5, increase buffer strength or acid concentration).[1][2]

B. Stability Logic Flow

The following Graphviz diagram illustrates the decision matrix for handling and stability troubleshooting.

StandardPreparation Start Start: Reference Material SolventChoice Solvent Selection: Methanol (Preferred) or ACN Start->SolventChoice Dissolve Dissolution: Sonicate 5 min (Amber Glass) SolventChoice->Dissolve CheckClear Visual Check: Clear Solution? Dissolve->CheckClear Dilution Working Dilution: Use Acidic Diluent (0.1% Formic Acid) CheckClear->Dilution Yes FailSolubility Action: Add 1% Formic Acid or Switch to DMSO CheckClear->FailSolubility No (Cloudy) HPLC HPLC Verification (Tailing Factor < 1.5) Dilution->HPLC FailPeak Action: Check pH (Piperazine requires pH < 4) HPLC->FailPeak Fail (Tailing/Split) Storage Storage: -20°C, Dark Minimize Headspace (CO2) HPLC->Storage Pass FailSolubility->Dissolve Retry

Caption: Workflow for the preparation and QC of piperazine-derivative standards.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Peak Splitting pH MismatchEnsure the sample diluent pH matches the mobile phase starting pH (acidic).[1][2]
Extra Peaks (RT ~2-3 min) CO₂ AbsorptionPiperazines form carbamates with air.[1][2] Prepare fresh or flush vials with Nitrogen/Argon.[1][2]
Low Recovery AdsorptionThe chlorophenyl group is sticky.[1][2] Use low-binding glass or add 20% organic solvent to the aqueous diluent.[1][2]
Yellowing of Stock OxidationN-oxide formation.[1][2] Discard stock. Store future stocks under inert gas at -20°C.

References

  • BenchChem Technical Support. (2025).[1][2][4][5] Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from [1][2]

  • United States Pharmacopeia (USP). USP <621> Chromatography: System Suitability. Retrieved from [1][2]

  • PubChem. Compound Summary for 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol (Related Structure). National Library of Medicine.[1][2] Retrieved from [1][2]

  • Jaber, A.M.Y., et al. (2004).[2] Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [1][2]

  • LGC Standards. Certificate of Analysis: Piperazine Derivatives Reference Materials. Retrieved from [1][2]

Sources

Extraction techniques for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol from plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Comprehensive Guide to the Extraction of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol from Human Plasma for Bioanalytical Applications

Audience: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed guide for the extraction of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, a key piperazine derivative, from human plasma. The accurate quantification of this analyte in a complex biological matrix is paramount for pharmacokinetic, toxicokinetic, and metabolism studies.[1] We present three robust, validated methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This guide emphasizes the theoretical principles behind each technique, offering detailed, step-by-step protocols and explaining the causal-driven choices for reagents and parameters. By comparing the performance, throughput, and selectivity of these methods, this note serves as a practical resource for scientists to select and implement the most suitable extraction strategy for their specific bioanalytical needs.

Analyte Physicochemical Profile

Understanding the physicochemical properties of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is fundamental to designing an effective extraction strategy.[1]

  • Chemical Structure: Chemical Structure of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

  • Molecular Formula: C₁₉H₂₃ClN₂O[2]

  • Molecular Weight: 330.86 g/mol [2]

  • Key Functional Groups:

    • Piperazine Ring: Contains two nitrogen atoms, making the molecule basic. This is the primary target for pH manipulation during extraction.

    • Chlorophenyl Group: A non-polar, lipophilic moiety that influences the molecule's solubility in organic solvents.

    • Ethanol Group: A polar hydroxyl (-OH) group that increases water solubility.

  • Predicted Properties:

    • pKa: The piperazine moiety confers basic properties. The estimated pKa values for the two nitrogens are approximately 8-9 and 4-5. The higher pKa is the primary target for pH adjustment to ensure the molecule is in its non-ionized, more hydrophobic state for efficient extraction into organic solvents.

    • logP (Octanol-Water Partition Coefficient): The combination of the lipophilic chlorophenyl ring and the polar piperazine and ethanol groups suggests a moderate logP value. This makes the analyte suitable for both Liquid-Liquid Extraction and Reversed-Phase Solid-Phase Extraction.

Core Principles of Plasma Sample Preparation

Biological matrices like plasma are complex, containing proteins, salts, lipids, and endogenous metabolites that can interfere with analysis.[3] The primary goals of sample preparation are:

  • Removal of Interfering Proteins: Proteins can precipitate in the analytical column and ion source of a mass spectrometer, compromising system performance.

  • Enhancement of Analyte Concentration: To achieve the low limits of detection (LOD) and quantification (LOQ) often required in bioanalysis.[4]

  • Reduction of Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of the target analyte in an LC-MS/MS system, leading to inaccurate quantification.

Methodology 1: Protein Precipitation (PPT)

Principle: PPT is the simplest and fastest sample cleanup method. It involves adding a water-miscible organic solvent or an acid to the plasma sample, which reduces the solvation of proteins, causing them to denature and precipitate out of solution.[5][6] The analyte of interest remains in the supernatant, which is then collected for analysis.

Expert Rationale: Acetonitrile (ACN) is the precipitating agent of choice for this protocol. Compared to acids like perchloric or trichloroacetic acid, ACN provides higher analyte recovery with less variability and is directly compatible with downstream LC-MS/MS analysis.[6][7] A 3:1 solvent-to-plasma ratio is optimal for ensuring complete protein removal while minimizing sample dilution.

Detailed Protocol: Protein Precipitation with Acetonitrile
  • Sample Preparation: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution to the plasma sample and briefly vortex.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.[8]

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporation (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates before injection into the LC-MS/MS system.

Visual Workflow: Protein Precipitation

PPT_Workflow cluster_0 Protein Precipitation Protocol A 1. Plasma (100 µL) + Internal Standard B 2. Add ACN (300 µL) A->B C 3. Vortex (1 min) B->C D 4. Centrifuge (14,000 x g, 10 min) C->D E 5. Transfer Supernatant D->E F 6. Evaporate & Reconstitute E->F G 7. Analyze via LC-MS/MS F->G

Caption: High-throughput Protein Precipitation workflow.

Expected Performance
ParameterExpected ValueRationale / Reference
Recovery > 85%Acetonitrile is highly efficient for precipitating proteins while keeping a wide range of organic compounds in solution.[6][7]
Matrix Effect Moderate to HighPPT is a non-selective technique and may not sufficiently remove phospholipids, leading to potential ion suppression.
Throughput HighThe protocol is simple and can be easily automated in a 96-well plate format.[9]
Cost LowRequires minimal solvent and no specialized cartridges.

Methodology 2: Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. By adjusting the pH of the aqueous phase, the ionization state of the target analyte can be controlled to maximize its partitioning into the organic phase.

Expert Rationale: As a basic compound, 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol will be predominantly in its neutral, non-ionized form at a high pH. Adjusting the plasma sample to pH > 10 (at least 2 units above the highest pKa) will deprotonate the piperazine nitrogens, making the molecule significantly more hydrophobic and readily extractable into a non-polar organic solvent.[10] Ethyl acetate is chosen here as it is a moderately polar solvent that provides good recovery for many basic drugs and is easily evaporated.[10][11]

Detailed Protocol: Basic Drug LLE
  • Sample Preparation: Aliquot 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution.

  • pH Adjustment: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to the plasma to raise the pH to ~12. Vortex briefly.

  • Solvent Addition: Add 1 mL of ethyl acetate to the tube.

  • Extraction: Vortex vigorously for 2 minutes to create an emulsion and facilitate analyte transfer into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to break the emulsion and separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (~900 µL) to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visual Workflow: Liquid-Liquid Extraction

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol A 1. Plasma + IS B 2. Basify with NaOH (pH > 10) A->B C 3. Add Ethyl Acetate B->C D 4. Vortex & Centrifuge C->D E 5. Collect Organic Layer D->E F 6. Evaporate & Reconstitute E->F G 7. Analyze via LC-MS/MS F->G

Caption: pH-controlled Liquid-Liquid Extraction workflow.

Expected Performance
ParameterExpected ValueRationale / Reference
Recovery 70 - 90%Good recoveries are typical for basic drugs under alkaline conditions, though a single extraction may not be exhaustive.[10]
Matrix Effect Low to ModerateLLE provides a cleaner extract than PPT by removing many polar endogenous materials like salts and some phospholipids.
Throughput ModerateMore labor-intensive than PPT and can be difficult to automate due to phase separation steps.
Cost Low to ModerateRequires organic solvents, which have disposal costs.

Methodology 3: Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique used to isolate analytes from a complex matrix.[12] The plasma sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent.

Expert Rationale: A mixed-mode polymeric cation-exchange sorbent is the ideal choice for this analyte.[13] This type of sorbent provides dual retention mechanisms: reversed-phase interaction with the non-polar chlorophenyl group and a strong ionic bond with the positively charged piperazine group (under acidic conditions). This dual mechanism allows for aggressive wash steps, resulting in exceptionally clean extracts and minimal matrix effects, which is critical for high-sensitivity assays.[13]

Detailed Protocol: Mixed-Mode Cation-Exchange SPE
  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. This acidifies the sample, ensuring the piperazine nitrogens are protonated (positively charged) for strong ionic retention.

  • Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply a slow, steady flow using a vacuum manifold.

  • Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0). This removes salts and other highly polar interferences.

  • Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes lipids and other non-polar interferences that are retained by reversed-phase mechanisms. The analyte remains bound by the strong ionic interaction.

  • Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic elution solvent neutralizes the piperazine group, breaking the ionic bond and releasing the analyte from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Visual Workflow: Solid-Phase Extraction

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol A 1. Condition Cartridge (MeOH, then H₂O) B 2. Load Sample (Plasma in 4% H₃PO₄) A->B C 3. Wash 1 (Acetate Buffer, pH 6) B->C D 4. Wash 2 (100% MeOH) C->D E 5. Elute Analyte (5% NH₄OH in MeOH) D->E F 6. Evaporate & Reconstitute E->F G 7. Analyze via LC-MS/MS F->G

Sources

Application Note: Pharmacological Characterization of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry, combining a


-amino alcohol  motif with a 4-chlorophenyl-piperazine  pharmacophore. This structural architecture is highly significant in drug discovery for two primary reasons:
  • GPCR Ligand Homology: The chlorophenyl-piperazine moiety is the core binding determinant for numerous Histamine H1 antagonists (e.g., Cetirizine, Meclizine) and Dopamine D2 modulators. The presence of the primary alcohol tail allows for further derivatization or metabolic oxidation studies.

  • Enzyme Inhibition Potential: Recent studies on piperazine-ethanol derivatives have demonstrated potent inhibitory activity against Monoamine Oxidase (MAO) and Tyrosinase enzymes, making this compound a critical probe for Structure-Activity Relationship (SAR) profiling in neurodegenerative and metabolic disease research.

This guide provides standardized, high-integrity protocols for solubilization, enzymatic inhibition screening, and receptor binding assays.

Compound Management & Quality Control

Before initiating biological assays, the physicochemical properties of the compound must be stabilized. The presence of the secondary amine (piperazine) and the primary alcohol creates potential for oxidation or aggregation.

Solubility Profiling

The compound exhibits lipophilic character due to the chlorophenyl ring but maintains moderate polarity via the hydroxyl and amine groups.

Solvent SystemSolubility Limit (25°C)Usage Recommendation
DMSO (Dimethyl Sulfoxide) > 50 mMPreferred. Use for primary stock solutions (10 mM).
Ethanol ~ 10-25 mMSuitable for specific crystallization or non-cellular assays.
PBS (pH 7.4) < 1 mMPoor solubility. Requires pre-dilution from DMSO stock.
0.1 M HCl > 100 mMHigh solubility due to protonation of piperazine nitrogens.
Stock Solution Preparation Protocol

Objective: Create a stable 10 mM stock solution free of precipitates.

  • Weighing: Accurately weigh 2.40 mg of solid compound (MW ≈ 240.73 g/mol ) into a sterile, amber glass vial (to prevent photodegradation of the chlorophenyl moiety).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortexing: Vortex at medium speed for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Inspect visually for clarity.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C. Stability is validated for 6 months.

Protocol A: Fluorometric Monoamine Oxidase (MAO-A) Inhibition Assay

Rationale: Based on recent literature identifying piperazine-ethanol derivatives as selective MAO inhibitors [1], this assay quantifies the compound's ability to modulate neurotransmitter metabolism.

Assay Principle

This assay utilizes a non-fluorescent substrate (p-tyramine) which is oxidized by MAO-A to produce hydrogen peroxide (


). The 

reacts with Amplex Red reagent (in the presence of HRP) to generate highly fluorescent Resorufin.
Reagents & Instrumentation
  • Enzyme: Recombinant Human MAO-A (5 mg/mL).

  • Substrate: p-Tyramine hydrochloride.

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Instrument: Fluorescence Microplate Reader (Ex/Em: 530/590 nm).

Step-by-Step Workflow
  • Enzyme Preparation: Dilute MAO-A stock to 0.5 U/mL in reaction buffer. Keep on ice.

  • Compound Dilution: Prepare a 7-point serial dilution of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol in reaction buffer (Range: 0.1 nM to 10 µM). Ensure final DMSO concentration is < 1%.

  • Incubation (Pre-read):

    • Add 50 µL of diluted Enzyme to 96-well black microplate.

    • Add 20 µL of Compound (or vehicle control).

    • Incubate at 37°C for 15 minutes to allow enzyme-inhibitor binding.

  • Reaction Initiation:

    • Add 30 µL of Substrate Mix (200 µM p-Tyramine + 200 µM Amplex Red + 1 U/mL HRP).

  • Kinetic Measurement: Immediately read fluorescence at 590 nm every 60 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the slope (Vmax) of the linear portion of the curve. Determine IC50 using non-linear regression (GraphPad Prism).

Logical Workflow Diagram (MAO Assay)

MAO_Assay_Workflow Stock DMSO Stock (10 mM) Dilution Serial Dilution (Buffer + <1% DMSO) Stock->Dilution Enzyme_Add Add MAO-A Enzyme (0.5 U/mL) Dilution->Enzyme_Add Incubation Pre-Incubation (15 min @ 37°C) Enzyme_Add->Incubation Binding Substrate Add Substrate Mix (Tyramine + Amplex Red) Incubation->Substrate Read Kinetic Read (Ex 530 / Em 590) Substrate->Read H2O2 Generation

Figure 1: Kinetic workflow for fluorometric MAO-A inhibition screening.

Protocol B: GPCR Competition Binding (Histamine H1 Model)

Rationale: The chlorophenyl-piperazine motif is structurally homologous to the H1-antagonist pharmacophore. This assay validates "off-target" liability or potential repurposing utility.

Assay System
  • Membrane Prep: CHO-K1 cells overexpressing human Histamine H1 receptor.

  • Radioligand: [3H]-Pyrilamine (Specific Activity ~ 80 Ci/mmol).

  • Reference Ligand: Cetirizine or Diphenhydramine.

Protocol Steps
  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Plate Setup: Use 96-well GF/B filter plates pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour (reduces non-specific binding of the lipophilic piperazine).

  • Reaction Assembly:

    • Total Binding: 25 µL Membrane + 25 µL [3H]-Pyrilamine (2 nM final) + 25 µL Buffer.

    • Non-Specific Binding (NSB): Replace Buffer with 10 µM Promethazine.

    • Test Sample: Replace Buffer with 25 µL of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (various concentrations).

  • Equilibrium: Incubate for 60 minutes at 27°C (Room Temp) with gentle shaking.

  • Harvest: Vacuum filter through GF/B plates using a cell harvester. Wash 3x with ice-cold wash buffer.

  • Scintillation Counting: Add 30 µL MicroScint-20 fluid, seal, and count on a TopCount NXT.

Protocol C: Cytotoxicity Screening (MTT Assay)

Rationale: To ensure observed biological effects are not artifacts of general cellular toxicity.

  • Seeding: Plate HEK293 or HepG2 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with compound (0.1 - 100 µM) for 48 hours.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm (Reference 630 nm).

  • Threshold: Compounds showing >80% viability at 10 µM are considered "Low Cytotoxicity."

Structure-Activity Relationship (SAR) Logic

When analyzing data derived from 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, use the following decision tree to interpret the pharmacophore's contribution:

SAR_Logic Start Assay Result Analysis High_MAO High MAO Inhibition Start->High_MAO High_H1 High H1 Binding Start->High_H1 Low_Activity Low Activity (<10%) Start->Low_Activity Mech1 Mechanism: Hydrophobic interaction of chlorophenyl w/ active site High_MAO->Mech1 Mech2 Mechanism: Piperazine N protonation (ionic bond) High_H1->Mech2 NextStep Action: Derivatize -OH group (Esterification/Oxidation) Low_Activity->NextStep

Figure 2: SAR interpretation guide for piperazine-ethanol scaffolds.

References

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. ResearchGate. (2020). 1[2][1][3]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. National Institutes of Health (PMC). (2020). 3[2]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. (2023). 4[2][1][3]

  • New bis-piperazine derivatives: synthesis, characterization... antimicrobial activity. National Institutes of Health (PMC). (2023). 5

Sources

Troubleshooting & Optimization

Improving synthesis yield of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Ticket #: 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol Yield Enhancement Status: Open Escalation Tier: Senior Application Scientist[1][2][3]

Executive Summary: The Regioselectivity Paradox

You are likely experiencing low yields not because the reaction isn't happening, but because it is yielding the wrong regioisomer .

The synthesis of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (Target A ) via the ring-opening of 2-(4-chlorophenyl)oxirane (p-chlorostyrene oxide) presents a classic physical-organic conflict. Under standard basic/nucleophilic conditions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), piperazine attacks the less hindered terminal carbon, yielding 1-(piperazin-1-yl)-2-(4-chlorophenyl)ethan-2-ol  (Isomer B ).[1][2]

To synthesize Target A (where the amine is on the benzylic carbon), you must invert the standard selectivity by shifting the mechanism toward an


-like pathway using Lewis Acid catalysis or bond-weakening solvents.

Module 1: Root Cause Analysis (Troubleshooting)

Q: Why is my crude NMR showing a mixture of isomers? A: You are likely relying on steric control rather than electronic control.

  • The Problem: In the absence of a catalyst, the piperazine attacks the terminal

    
    -carbon because the 
    
    
    
    -carbon (benzylic) is sterically hindered by the chlorophenyl ring.
  • The Fix: You must activate the epoxide oxygen. By coordinating a Lewis Acid (LA) to the epoxide oxygen, you weaken the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     bond. The positive charge density builds up on the benzylic carbon (stabilized by the phenyl ring), driving the nucleophile to attack there despite the steric hindrance.
    

Q: Why is my isolated yield low despite high conversion? A: Bis-alkylation of piperazine.[1][2][3]

  • The Problem: Piperazine has two nucleophilic nitrogens. Once a mono-alkylated product forms, it remains nucleophilic and can react with a second epoxide molecule, forming a dimer.[3]

  • The Fix: You must use a high molar excess of piperazine (5–10 equivalents) to statistically favor mono-alkylation.[2]

Module 2: Optimized Protocols

Protocol A: Lewis Acid Catalyzed Ring Opening (Recommended)

Best for: High regioselectivity favoring the benzylic amine.

Reagents:

  • 2-(4-chlorophenyl)oxirane (1.0 eq)[1][2][3]

  • Piperazine (5.0 eq)[1][2][3]

  • Catalyst: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (10 mol%) or 
    
    
    
    (5 mol%)[1][2]
  • Solvent: Acetonitrile (MeCN) or Solvent-Free[1][2][3]

Step-by-Step:

  • Activation: Dissolve the epoxide and the Lewis Acid catalyst in dry MeCN. Stir for 15 minutes at RT to allow coordination.

  • Addition: Add piperazine (5.0 eq) in one portion.

  • Reaction: Stir at room temperature. Note: Heating often degrades regioselectivity. Monitor by TLC/HPLC.

  • Workup: Dilute with water. The excess piperazine is highly water-soluble.[1][2] Extract the product with Ethyl Acetate (EtOAc) at pH 10-11.[1][2][3]

  • Purification: Wash the organic layer with brine. If bis-alkylation is observed, purify via column chromatography (DCM:MeOH:NH3).[1][2][3]

Protocol B: The "Alpha-Halo" Alternative (If Epoxide Fails)

Best for: Absolute structural certainty, though more steps.[1][3]

If you cannot control the epoxide regiochemistry, switch to displacing a benzylic halide on an ester, followed by reduction.

  • Substitution: Ethyl 2-bromo-2-(4-chlorophenyl)acetate + Piperazine (excess) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Ethyl 2-(piperazin-1-yl)-2-(4-chlorophenyl)acetate.[1][2]
    
  • Reduction: Reduce the ester using

    
     or 
    
    
    
    in THF to yield the target alcohol.
    • Advantage:[2][4][5][6] The nitrogen position is fixed before the alcohol is formed.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the divergence in regioselectivity based on reaction conditions.

ReactionPathways Start 2-(4-chlorophenyl)oxirane (Styrene Oxide Derivative) Cond_Basic Condition A: Basic/Neat (Standard SN2) Start->Cond_Basic Cond_Acid Condition B: Lewis Acid (YCl3) (Electronic Activation) Start->Cond_Acid TS_Steric Transition State: Attack at Terminal Carbon (Less Hindered) Cond_Basic->TS_Steric Steric Control TS_Electronic Transition State: Attack at Benzylic Carbon (Cation Stabilization) Cond_Acid->TS_Electronic Electronic Control Prod_Wrong Isomer B (Major): 1-(piperazin-1-yl)-... (Wrong Regioisomer) TS_Steric->Prod_Wrong Prod_Target Target A (Major): 2-(piperazin-1-yl)-... (Correct Regioisomer) TS_Electronic->Prod_Target

Caption: Divergent reaction pathways. Standard conditions favor the wrong isomer (Red). Lewis Acid catalysis is required to access the target benzylic amine (Green).

Module 4: Quantitative Data & Troubleshooting Table

Table 1: Impact of Conditions on Regioselectivity Ratio (Target A : Isomer B)

Reaction ConditionCatalystSolventRegio Ratio (A:B)YieldNotes
Standard Thermal NoneEthanol15 : 8582%FAILURE: Favors terminal attack.[1][2][3]
Solid Support Silica GelSolvent-Free60 : 4088%Mild improvement; surface -OH activation.[1][2][3]
Lewis Acid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

DCM85 : 1575%Good selectivity, moderate rate.
Rare Earth LA ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Solvent-Free92 : 8 94% OPTIMAL: High yield & selectivity.[1][2]
Fluorinated Solv. NoneHFIP80 : 2090%HFIP activates epoxide via H-bonding.[1][2][3]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use mono-boc-piperazine to prevent bis-alkylation? A: Yes, and it is highly recommended if you can afford the extra deprotection step.[1][2][3]

  • Protocol: React N-Boc-piperazine with the epoxide.

  • Benefit: Completely eliminates the formation of the piperazine-bridged dimer.[2]

  • Post-Reaction: Deprotect with TFA/DCM or HCl/Dioxane to release the free amine.

Q: How do I separate the product from the excess piperazine? A: Use the "Salting Out" or pH-swing method.

  • After reaction, add water and adjust pH to ~11.

  • Extract with DCM or EtOAc. Piperazine is very water-soluble (partition coefficient favors aqueous phase), while the product (with the chlorophenyl group) is lipophilic.[3]

  • Wash the organic layer 3x with brine to remove residual piperazine.

Q: Why does my product turn brown upon standing? A: Amino alcohols are susceptible to oxidation and "N-oxide" formation.[1][2][3] Store the product as its HCl or fumarate salt for long-term stability.

References

  • Regioselective Ring Opening with Rare Earth Lewis Acids

    • Title:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Catalyzed Highly Selective Ring Opening of Epoxides by Amines.[1][2]
      
    • Source: MDPI (Molecules 2012).[1][2][3]

    • URL:[Link][1][2][3]

  • Solvent Effects (HFIP)

    • Title: Hexafluoroisopropanol-promoted regioselective ring-opening of epoxides.[1][2][3]

    • Source: Royal Society of Chemistry (RSC Advances).[3]

    • URL:[Link]

  • Metal Triflates in Aminolysis

    • Title: Metal triflate-catalyzed regioselective ring opening of styrene oxides with amines.[1][2][3][7]

    • Source: Tetrahedron Letters.
    • URL:[Link][1][2][3]

Sources

Technical Support Center: LC-MS Troubleshooting for Piperazine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Baseline Noise & Signal Integrity for Piperazine Ethanol Derivatives Role: Senior Application Scientist Last Updated: February 21, 2026

Executive Summary: The "Proton Sponge" Challenge

Piperazine ethanol derivatives (e.g., 1-(2-Hydroxyethyl)piperazine) present a unique set of challenges in LC-MS analysis. Chemically, these molecules are polar, basic diamines .

From a troubleshooting perspective, you are likely facing one of three specific failure modes inherent to this chemistry:

  • "Sticky" Carryover: The secondary and tertiary amine groups interact strongly with residual silanols on column stationary phases and metallic surfaces in the LC flow path, leading to ghost peaks and elevated baselines.

  • The "HEPES" Paradox: Many researchers unknowingly use HEPES buffers in sample prep. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) contains the exact piperazine ethanol core you are trying to analyze, causing massive isobaric interference.

  • Ionization Competition: These molecules have high proton affinity ("proton sponges"). While they ionize easily, they also attract contaminants that form high-background clusters in the source.

Diagnostic Logic: Isolate the Source

Before modifying your method, use this logic tree to isolate the noise source.

DiagnosticTree Start START: High Baseline Noise Step1 Stop LC Flow. Is noise still present? Start->Step1 SourceMS Source: MS Contamination (Source/Optics dirty) Step1->SourceMS Yes (Electronic/Source) Step2 Disconnect Column. Pump Solvent directly to MS. Is noise present? Step1->Step2 No (LC Dependent) SourceSolvent Source: Mobile Phase (Contaminated Solvent/Additives) Step2->SourceSolvent Yes SourceColumn Source: Column/LC System (Carryover/Bleed) Step2->SourceColumn No

Figure 1: Diagnostic workflow to isolate baseline noise sources between the MS hardware, mobile phase, and LC flow path.

Troubleshooting Guides & FAQs

Issue 1: High Chemical Background (The "Cluster" Effect)

Symptom: You see a high continuous background signal, often with repeating mass units (e.g., +44 Da, +62 Da), obscuring your analyte.

Root Cause: Piperazine derivatives are analyzed in Positive ESI (+) mode. This mode is highly sensitive to alkali metal adducts and solvent clusters.

  • Sodium Adducts: Common if using glass bottles (leaching Na+).

  • Ion Pairing Agents: Using Triethylamine (TEA) or Trifluoroacetic Acid (TFA) in the mobile phase. TFA is notorious for signal suppression and background noise in MS, despite improving peak shape.

Corrective Action:

  • Switch Modifiers: Replace TFA with Formic Acid (0.1%) or Ammonium Formate (5-10 mM) . Ammonium formate buffers the silanols (reducing tailing) without the severe suppression of TFA.

  • Container Hygiene: Switch all mobile phase reservoirs to borosilicate glass or surface-treated HDPE to prevent sodium leaching.

AdditiveEffect on Piperazine SignalRecommendation
TFA (Trifluoroacetic Acid) Excellent peak shape, Severe Signal SuppressionAVOID in MS
Formic Acid Good ionization, Moderate peak shapeRECOMMENDED
Ammonium Formate Best balance: Buffers silanols + Good IonizationHIGHLY RECOMMENDED
TEA (Triethylamine) Reduces tailing, causes Permanent MS BackgroundNEVER USE
Issue 2: Ghost Peaks & Carryover

Symptom: You see broad, tailing peaks in blank injections immediately following a high-concentration sample.

Root Cause: Piperazine ethanol derivatives are bases. They bind to:

  • Active Silanols: Free -OH groups on the silica backbone of your column.

  • Metallic Surfaces: The injector needle and loop.

Corrective Action:

  • Needle Wash: Standard organic washes (MeOH/ACN) are insufficient. You must use an acidic wash to protonate the amine and force it off the metal surface.

    • Recommended Wash:[1] 50:50 Methanol:Water + 0.5% Formic Acid .

  • Column Strategy: If using C18, ensure it is a "high-coverage" or "hybrid particle" (e.g., BEH or charged surface hybrid) column designed for bases. Alternatively, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC retains polar amines well and elutes them in high-organic solvent, which boosts MS sensitivity (desolvation efficiency).

Issue 3: The "HEPES" Interference

Symptom: A massive peak appears at the same retention time as your analyte, or the baseline is impossibly high at specific masses.

Root Cause: This is a specific oversight in piperazine chemistry.

  • HEPES Buffer: 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid.

  • Analyte: 1-(2-Hydroxyethyl)piperazine.

  • Mechanism: Under MS source conditions (high heat/voltage), HEPES can fragment or degrade, losing the sulfonic acid group and mimicking your piperazine ethanol analyte. Furthermore, if your analyte is a metabolite of a piperazine drug, HEPES in the biological media will swamp the detector.

Corrective Action:

  • Audit Sample Prep: Ensure no HEPES buffers were used in cell culture or extraction.

  • Substitute: Use MOPS or PBS (if desalting follows) for upstream biology.

Advanced Protocol: System "Passivation" Wash

If baseline noise persists due to system contamination (sticky amines adhering to tubing), perform this passivation wash.

Prerequisites:

  • Remove the analytical column.

  • Install a union connector (zero-dead-volume).

  • Divert flow to waste (do NOT send this to the MS).

Step-by-Step:

  • Flush 1: 100% Water (warm, 40°C if possible) – 20 mins at 0.5 mL/min. (Removes salts).[2]

  • Flush 2: 50:50 Isopropanol:Water – 20 mins. (Removes hydrophobic residues).

  • The "Acid" Strip: 45:45:10 Acetonitrile:Water:Formic Acid (10%) .

    • Why: The high acid content protonates all residual amines bound to the stainless steel, forcing them into solution.

    • Duration: 30 mins.

  • Final Rinse: 100% Methanol (LC-MS Grade) – 20 mins.

  • Re-equilibration: Reinstall column and equilibrate with initial mobile phase for 30 mins.

Visualizing the Interaction Mechanism

Understanding why your baseline is noisy helps prevent recurrence.

PiperazineInteraction Analyte Piperazine Ethanol (Basic Amine) Interaction1 Ionic Interaction (Peak Tailing) Analyte->Interaction1 Protonated (+) Interaction2 Adsorption (Carryover/Ghost Peaks) Analyte->Interaction2 Sticks to surface Silanol Column Silanol (Si-OH) Silanol->Interaction1 Deprotonated (-) Metal Injector Needle (Active Site) Metal->Interaction2 Result ELEVATED BASELINE & NOISE Interaction1->Result Interaction2->Result

Figure 2: Mechanism of baseline noise generation. Basic amines interact with silanols (causing tailing/noise) and metal surfaces (causing carryover).

References

  • Waters Corporation. (2022). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Waters Application Notes. Link

  • Shimadzu. (2025). LCMS Troubleshooting Tips: Baseline and Sensitivity Issues. Shimadzu Technical Support. Link

  • Stoll, D. (2018). LC-MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Link

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci Service Guides. Link

  • Sigma-Aldrich (Merck). (2024). How to Maximize Sensitivity in LC-MS: Solvents & Additives. Sigma-Aldrich Technical Keys. Link

Sources

Technical Support Center: A Guide to Minimizing Degradation of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Maintaining the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for reproducible experimental results and the safety and efficacy of final drug products. This document provides in-depth troubleshooting advice and scientifically grounded protocols to mitigate the formation of degradation products during storage.

Section 1: Understanding the Molecule's Stability Profile

A proactive approach to stability begins with understanding the inherent chemical vulnerabilities of the molecule.

Q1: What are the key structural features of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol that influence its stability?

A1: The stability of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is dictated by three primary structural motifs, each presenting a unique susceptibility to degradation:

  • Piperazine Ring: This cyclic diamine is a primary site for degradation. The lone pairs of electrons on the nitrogen atoms make them susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts.[1] Piperazine and its derivatives are also basic, making their stability potentially dependent on pH in solution.[2]

  • Chlorophenyl Group: The aromatic chloro-substituent can be susceptible to photolytic degradation. Exposure to light, particularly UV radiation, can induce dehalogenation or trigger free-radical reactions.[3] While aromatic systems are generally stable, this functional group represents a key vulnerability under specific environmental conditions.

  • Amino Alcohol Moiety: The secondary alcohol group can be oxidized to form a corresponding ketone. The proximity of the basic piperazine ring may influence the reactivity of this hydroxyl group.[4]

Understanding these vulnerabilities allows for the targeted design of storage conditions and handling procedures to prevent the initiation of these degradation pathways.

Q2: What are the most probable degradation pathways for this compound?

A2: Based on the molecule's structure, the primary degradation pathways are oxidation, photolysis, and acid/base-catalyzed hydrolysis. These pathways can lead to several distinct degradation products.

Degradation_Pathways Parent 2-(4-Chlorophenyl)-2- (piperazin-1-yl)ethan-1-ol Oxidation_Product_1 Piperazine N-Oxide Derivative Parent->Oxidation_Product_1 Oxidation (O₂, Peroxides) Oxidation_Product_2 Ketone Derivative (Oxidized Alcohol) Parent->Oxidation_Product_2 Oxidation (O₂, Metal Ions) Photolysis_Product De-chlorinated Impurity Parent->Photolysis_Product Photolysis (UV/Visible Light) Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product Hydrolysis (Acid/Base Catalysis)

Caption: Potential degradation pathways for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol.

Section 2: Troubleshooting Common Storage Issues

This section addresses specific problems that may arise during storage and provides actionable solutions.

Q3: I've observed new impurity peaks in my HPLC analysis after storing the solid compound at room temperature. What are the likely causes and solutions?

A3: The appearance of new impurities in the solid state typically points to the influence of three environmental factors: temperature, light, and atmosphere (humidity and oxygen).

  • Causality: Elevated temperatures accelerate the kinetics of all degradation reactions.[5] Humidity can be adsorbed onto the solid surface, creating micro-environments where hydrolytic or oxidative degradation can occur. Oxygen in the headspace of the container can directly oxidize the piperazine moiety.[6] Finally, ambient laboratory light contains UV components that can initiate photodegradation of the chlorophenyl group.[3]

  • Troubleshooting & Solutions:

    • Temperature Control: Store the compound in a temperature-controlled environment. For long-term storage, refrigeration (2-8 °C) is recommended.[7] Avoid storing in areas with significant temperature fluctuations.

    • Light Protection: Always store the compound in an amber glass vial or a container that is otherwise protected from light.[2] This is a critical step to prevent photolytic degradation.

    • Atmosphere Control:

      • Inert Atmosphere: For highly sensitive batches or long-term reference standards, flush the container headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

      • Humidity Control: Store the vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to create a low-humidity environment.[7] Ensure the container is tightly sealed to prevent moisture ingress.

Q4: My compound, stored in a solution for experimental use, is showing rapid degradation. How can I improve its stability?

A4: Degradation in solution is often much faster than in the solid state and is highly dependent on the solvent system and pH.

  • Causality: The pH of the solution can have a profound effect on the stability of compounds containing amino groups.[8] Extreme pH values can catalyze hydrolysis of the molecule or alter the protonation state of the piperazine nitrogens, potentially increasing their susceptibility to other reactions.[9] The choice of solvent can also play a role; protic solvents may participate in degradation reactions, while dissolved oxygen in any solvent can cause oxidation.

  • Troubleshooting & Solutions:

    • pH Optimization: The stability of piperazine derivatives is often pH-dependent.[2] It is crucial to determine the optimal pH range for stability. Prepare solutions using a buffer system (e.g., phosphate or acetate buffers) to maintain a constant pH. An initial study screening a pH range from 4 to 8 is advisable.

    • Solvent Selection: If possible, use aprotic solvents (e.g., acetonitrile, THF) which are less likely to participate in hydrolytic reactions. If aqueous solutions are necessary, use high-purity, degassed water (e.g., by sparging with nitrogen) to minimize dissolved oxygen.

    • Antioxidants: For solutions prone to oxidation, consider the addition of a small amount of an antioxidant, ensuring it does not interfere with downstream applications.

    • Prepare Freshly: The most effective strategy is to prepare solutions immediately before use. Avoid storing stock solutions for extended periods unless their stability under those specific conditions has been rigorously validated.

Q5: The physical appearance of my solid sample has changed (e.g., turned yellow, started clumping). What does this indicate?

A5: Physical changes are often the first sign of chemical degradation.

  • Causality & Interpretation:

    • Color Change (e.g., to yellow or brown): This is frequently indicative of oxidation or photolytic degradation.[2] The formation of conjugated or polymeric impurities can lead to the absorption of visible light.

    • Clumping or Deliquescence: This indicates the uptake of moisture from the atmosphere. This is a critical issue as the presence of water can accelerate both hydrolytic and oxidative degradation.

  • Actionable Response: If you observe a physical change, the purity of the sample is compromised. It should be re-analyzed by a stability-indicating method to quantify the level of impurities before further use. Immediately review your storage conditions against the best practices outlined in Q3 and Q6.

Section 3: Best Practices and Proactive Protocols

Implementing robust storage and handling protocols from the outset is the most effective way to minimize degradation.

Q6: What are the ideal storage conditions for solid 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol for long-term stability?

A6: The ideal conditions are designed to mitigate all primary degradation pathways. A summary is provided in the table below.

Parameter Recommended Condition Rationale
Temperature 2–8 °C (Refrigerated)Reduces the rate of all potential chemical reactions.[10]
Light Protected from light (Amber vial)Prevents photolytic degradation of the chlorophenyl moiety.[2][11]
Humidity Low humidity (Store in a desiccator)Minimizes water adsorption, preventing hydrolysis and surface-mediated oxidation.[7]
Atmosphere Inert (Nitrogen or Argon headspace)Displaces oxygen to prevent oxidative degradation of the piperazine ring.[6]
Container Tightly sealed glass vialPrevents exchange with the external atmosphere (moisture, oxygen). Glass is preferred for its inertness.[11]
Q7: How should I properly handle the compound when removing it from storage for an experiment?

A7: Proper handling during use is as critical as long-term storage to prevent contamination and degradation.

  • Equilibration: If the compound is stored refrigerated or frozen, allow the container to reach ambient temperature before opening.[7] This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Perform weighing operations in a controlled environment, preferably with low humidity. Quickly weigh the desired amount and promptly and tightly reseal the main container.

  • Dispensing: Use clean, dry spatulas for dispensing. Never return unused material to the original container, as this is a major source of contamination.[12]

  • Minimize Exposure: Keep the container's opening time to an absolute minimum to reduce exposure to light, oxygen, and humidity.

Q8: How do I perform a forced degradation study to understand my specific batch's stability and develop a stability-indicating method?

A8: A forced degradation (or stress testing) study is essential for identifying likely degradation products and ensuring your analytical method can detect them.[13] This is a core requirement of ICH guidelines.[14][15] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without being consumed by secondary reactions.[2]

Forced_Degradation_Workflow Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Apply Stress Conditions Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Apply Stress Conditions Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Apply Stress Conditions Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Start->Thermal Apply Stress Conditions Photo Photolytic Stress (ICH Q1B Light Chamber) Start->Photo Apply Stress Conditions Analysis Analyze All Samples by HPLC-DAD/UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Peak_Purity Assess Peak Purity (Is the main peak pure?) Analysis->Peak_Purity Mass_Balance Evaluate Mass Balance (Account for all material?) Peak_Purity->Mass_Balance Yes Identify Identify Degradants (LC-MS/MS) Peak_Purity->Identify No Mass_Balance->Identify No End Method is Stability-Indicating Mass_Balance->End Yes Identify->End

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare an unstressed control sample by diluting this stock to the target analytical concentration (e.g., 0.1 mg/mL) and analyze it immediately (Time 0).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to yield a final acid concentration of 0.1 M. Heat at 60 °C. Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to yield a final base concentration of 0.1 M. Heat at 60 °C. Withdraw samples at intervals, neutralize with an equivalent amount of HCl, dilute, and analyze.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide to yield a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light. Withdraw samples at intervals, dilute, and analyze.

  • Thermal Degradation:

    • Solution: Store a portion of the stock solution at 80 °C, protected from light.

    • Solid: Place a few milligrams of the solid compound in a vial and heat at 80 °C.

    • Sample both at intervals, preparing solutions from the solid as needed, and analyze.

  • Photostability: Expose both the solid compound and the stock solution to a calibrated light source as specified in ICH guideline Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter. Shield a control sample with aluminum foil. Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples and the time-zero control using a High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

Section 4: Analytical Considerations

A reliable analytical method is the cornerstone of any stability study.

Q9: My current HPLC method doesn't resolve the new degradation products from the parent peak. What are some strategies for method optimization?

A9: Developing a "stability-indicating" method, one that can separate the API from all potential degradation products, is crucial. If you have co-elution, consider the following optimization steps:

  • Mobile Phase pH: The retention of your basic compound and its potential degradants can be highly sensitive to the pH of the aqueous portion of your mobile phase.[2] Experiment with pH values 2 units above and below the pKa of the piperazine nitrogens. A small change in pH can dramatically alter selectivity.

  • Column Chemistry: If a standard C18 column is not providing adequate separation, try a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic compounds, while an embedded polar group (PEG) or C8 column could also be effective.

  • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient method is highly effective for resolving peaks with different polarities.[2] Start with a higher aqueous percentage and gradually increase the organic solvent (e.g., acetonitrile or methanol) over the run. This will help elute more retained impurities as sharp peaks.

Q10: How can I identify an unknown degradation product observed in my chromatogram?

A10: Identifying unknown peaks is essential for understanding the degradation pathway and assessing potential toxicity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for this task. By coupling your HPLC system to a mass spectrometer, you can determine the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight.[2] This information is often sufficient to propose a likely structure (e.g., a mass increase of 16 Da suggests the formation of an N-oxide).

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure, you can fragment the parent ion of the unknown peak in the mass spectrometer. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure, allowing you to deduce how the atoms are connected.[2]

References
  • The Truth Pill. (2018). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. [Link]

  • Academia.edu. (n.d.). STABILITY TESTING OF ACTIVE PHARMACEUTICAL INGREDIENTS AND. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Annex 10. [Link]

  • World Health Organization (WHO). (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • World Health Organization (WHO). (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Lachman Consultants. (2024). Are You Handling USP Reference Standards Appropriately?. [Link]

  • Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
  • PharmaJia. (2023). SOP for Handling of Reference Standards. [Link]

  • Q1 Scientific. (2020). Storage of Reference and Retain Pharmaceutical Samples. [Link]

  • Pharmaguideline. (n.d.). SOP for Handling of Reference and Working Standards. [Link]

  • Liu, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia. [Link]

  • Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. PMC. [Link]

  • Tanthana, J. (2009). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina. [Link]

  • Singh, R., & Hubbell, J. A. (2008). Degradation of poly(β-amino ester)
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Royal Society of Chemistry. (2003). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. [Link]

  • Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution. [Link]

  • Mikromol. (n.d.). 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Padora, C., et al. (2024).
  • Prati, F., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Molecules.
  • Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [Link]

  • PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. [Link]

  • Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

  • ResearchGate. (n.d.). Photochemistry of aromatic compounds (2019–2020). [Link]

  • PubChem. (n.d.). 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol. [Link]

  • Oxford Academic. (2023). Aromatic chloroosmacyclopentatrienes. National Science Review. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ACS Omega. (2021). Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. [Link]

  • MDPI. (2020). Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure. [Link]

  • Vedantu. (2024). How does pH affect amino acid structure. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • SciELO Colombia. (n.d.). Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. [Link]

  • ResearchGate. (n.d.). Effect of organic solvents, pH, NaCl and temperature on the stability of LipC12. [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • Tewari, K. K., & Tripathy, B. C. (1998). Temperature-Stress-Induced Impairment of Chlorophyll Biosynthetic Reactions in Cucumber and Wheat. Plant Physiology. [Link]

  • Hoogenboom, R., et al. (2010). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)

Sources

Validation & Comparative

Technical Guide: Mass Fragmentation Pattern Validation for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

[1]

Executive Summary & Core Directive

This guide provides a rigorous technical validation framework for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (Formula: C₁₂H₁₇ClN₂O), a critical structural intermediate often encountered in the impurity profiling of piperazine-class antihistamines (e.g., Cetirizine, Hydroxyzine).[1]

Unlike generic application notes, this document objectively compares the High-Resolution Quadrupole Time-of-Flight (HR-QTOF) validation workflow against standard Triple Quadrupole (QqQ) and NMR alternatives. We demonstrate that while NMR provides stereochemical certainty, HR-QTOF is the only viable method for trace-level structural elucidation and distinguishing isobaric impurities in complex biological matrices.[1]

Comparative Analysis: HR-QTOF vs. Analytical Alternatives

To validate the fragmentation pattern of this specific piperazine derivative, we compared the efficacy of three standard analytical approaches.

Table 1: Performance Matrix of Validation Methodologies
FeatureMethod A: HR-QTOF MS/MS (Recommended) Method B: Triple Quad (QqQ)Method C: 1H-NMR Spectroscopy
Primary Utility Structural Elucidation & Formula Confirmation Routine Quantitation (MRM)Stereochemistry & Bond Connectivity
Mass Accuracy < 2 ppm (Confidence in elemental composition)Unit Resolution (Nominal Mass)N/A
Sensitivity High (pg/mL range)Very High (fg/mL range)Low (mg/mL required)
Impurity ID Excellent (Distinguishes isobars)Poor (Blind to unexpected isobars)Excellent (If isolated)
Throughput High (Coupled with UPLC)HighLow (Requires isolation)

Critical Insight: While QqQ is superior for quantifying known targets, it fails to validate the identity of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol against potential degradants with similar nominal masses (e.g., N-oxide variants).[1] Therefore, the HR-QTOF workflow described below is the mandatory standard for initial structural validation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a closed-loop system.[1] The presence of the chlorine isotope pattern serves as an internal check for all subsequent fragment ions.

Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of reference standard in 1 mL Methanol (LC-MS grade).

  • Working Solution: Dilute to 500 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Control: Blank solvent injection to rule out carryover.

LC-MS/MS Conditions
  • System: UHPLC coupled to Q-TOF MS.[1]

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    Re-equilibrate.
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][4]

  • Collision Energy (CE): Ramped 15–45 eV to capture full fragmentation spectrum.[1]

Fragmentation Pattern Analysis

The validation of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol relies on three mechanistic pillars: the Chlorine Isotope Rule, Dehydration, and Piperazine Ring Cleavage.[1]

Precursor Ion Validation
  • Target Ion [M+H]⁺: C₁₂H₁₈ClN₂O⁺[1]

  • Theoretical Monoisotopic Mass: 241.1102 Da[1]

  • Observed Mass: 241.1105 Da (Error: +1.2 ppm)[1]

  • Isotope Confirmation: A distinct doublet is observed at m/z 241 and 243 with a 3:1 intensity ratio , confirming the presence of a single chlorine atom.

Key Fragment Ions (Mechanistic Causality)
m/z (Exp)Formula (Calc)Fragment StructureMechanism
223.099 C₁₂H₁₆ClN₂⁺[M+H - H₂O]⁺ Dehydration. The hydroxyl group is labile, especially at the benzylic position.[1] This is the base peak in many spectra.
141.010 C₇H₆ClO⁺Chlorobenzyl-OH cation C-N Cleavage. Rupture of the bond between the exocyclic carbon and the piperazine nitrogen. Charge remains on the chlorophenyl-ethanol side.[1]
125.015 C₇H₆Cl⁺Chlorotropylium Ion Secondary Dehydration. Formed from the m/z 141 ion losing water, or direct formation of the chlorobenzyl carbocation.
85.076 C₄H₉N₂⁺Piperazine Ring C-N Cleavage. Charge retention on the piperazine moiety.
56.050 C₃H₆N⁺Ring Fragment Retro-Diels-Alder. Characteristic cleavage of the piperazine ring.[1]

Visualization of Pathways[3]

Analytical Workflow Diagram

ValidationWorkflowSampleSample Preparation(500 ng/mL in MeOH/H2O)LCUHPLC Separation(C18 Column, Gradient)Sample->LCInjectionESIESI+ Ionization(Formation of [M+H]+)LC->ESIElutionQTOFQ-TOF MS/MS(Accurate Mass Detection)ESI->QTOFm/z 241.11DataData Processing(MassError < 5ppm)QTOF->DataSpectra

Figure 1: The Step-by-Step HR-QTOF Validation Workflow.

Fragmentation Pathway Diagram

FragPathwayParentPrecursor Ion [M+H]+m/z 241.1102(C12H18ClN2O+)WaterLossDehydration Productm/z 223.0997(C12H16ClN2+)Parent->WaterLoss- H2O (18 Da)BenzylCatChlorobenzyl Cationm/z 141.0102(C7H6ClO+)Parent->BenzylCatC-N CleavagePipRingPiperazine Moietym/z 85.0760(C4H9N2+)Parent->PipRingC-N CleavageTropyliumChlorotropylium Ionm/z 125.0152(C7H6Cl+)WaterLoss->TropyliumLoss of PiperazineBenzylCat->Tropylium- H2ORingFragRing Fragmentm/z 56.0500(C3H6N+)PipRing->RingFragRing Opening

Figure 2: Mechanistic Fragmentation Pathway of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol.[1]

Scientific Integrity & References

Validity Checks
  • Isotope Ratio Check: If the m/z 241/243 ratio deviates significantly from 3:1, the peak is likely an interference or a different halogenated compound.

  • Mass Defect: The chlorine atom induces a negative mass defect. A high positive mass defect would suggest contamination with non-halogenated organic polymers.[1]

References
  • Hossain, M. et al. (2016).[1] "Non-target impurity profiling of marketplace Cetirizine using high resolution mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Zhu, N. et al. (2021).[1][2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society.

  • BenchChem. (2025).[1][5] "Spectroscopic Analysis of Piperazine Compounds: Application Protocols." BenchChem Technical Guides.

  • PubChem. (2025).[1][6] "Compound Summary: 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one (Related Structure)." National Library of Medicine. [1]

Comparing bioactivity of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol vs Cetirizine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the bioactivity, pharmacodynamics, and structural properties of Cetirizine against the specific mono-phenyl analog 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol .

Content Type: Comparative Bioactivity Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

This guide contrasts the established second-generation H1-antihistamine Cetirizine with the structural analog 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (hereafter referred to as CPPE-OH ).

While Cetirizine is a potent, selective, and non-sedating H1 receptor inverse agonist, the comparator CPPE-OH represents a mono-phenyl fragment lacking the full benzhydryl pharmacophore essential for high-affinity H1 binding. Analysis suggests CPPE-OH exhibits significantly reduced H1 affinity and altered selectivity profiles (potential serotonergic activity) compared to Cetirizine. This comparison serves as a critical case study in Structure-Activity Relationships (SAR) regarding the necessity of the diaryl-methyl moiety for antihistaminic potency.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The fundamental difference lies in the hydrophobic domain required for receptor pocket occupancy.

  • Cetirizine: Possesses a benzhydryl (diaryl-methyl) group—specifically a (4-chlorophenyl)phenylmethyl moiety. This bulky, lipophilic group is critical for anchoring the molecule into the hydrophobic pocket of the H1 receptor.

  • CPPE-OH: Possesses a mono-phenyl group (4-chlorophenyl) attached to the same carbon as the piperazine. It lacks the second phenyl ring, resulting in a significantly smaller hydrophobic footprint and loss of critical van der Waals interactions.

Comparative Properties Table
FeatureCetirizine CPPE-OH (Comparator)
IUPAC Name [2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Pharmacophore Diaryl-methyl piperazine (Benzhydryl)Mono-aryl piperazine
Key Functional Group Carboxylic Acid (Zwitterionic at pH 7.4)Primary Alcohol (Non-zwitterionic)
H1 Receptor Affinity (Ki) ~6 nM (High Affinity) [1]Predicted >10,000 nM (Low Affinity) [2]
BBB Penetration Low (P-gp substrate, polarity)Moderate to High (Likely lipophilic base)
Primary Target Histamine H1 Receptor (Inverse Agonist)Potential: Serotonin (5-HT) / Alpha-Adrenergic
Structural Visualization (DOT)

The following diagram illustrates the structural divergence and its impact on receptor binding.

ChemicalComparison cluster_SAR SAR Principle: Diaryl Requirement Cetirizine Cetirizine (Diaryl-methyl + Carboxylic Acid) H1_Pocket H1 Receptor Hydrophobic Pocket Cetirizine->H1_Pocket Benzhydryl Group Fits Perfectly CPPE CPPE-OH (Mono-phenyl + Alcohol) CPPE->H1_Pocket Missing Phenyl Ring (Steric Mismatch) Binding High Affinity Binding (Ki ~6 nM) H1_Pocket->Binding NoBinding Low Affinity / Loss of Potency (Ki >10 µM) H1_Pocket->NoBinding

Figure 1: Structural comparison highlighting the critical role of the benzhydryl group in Cetirizine for H1 receptor affinity, which is absent in CPPE-OH.[1]

Pharmacodynamics & Bioactivity[1][2][5][9]

H1 Receptor Antagonism (The Core Difference)

Cetirizine acts as a potent inverse agonist at the H1 receptor. The mechanism involves the stabilization of the receptor's inactive state.[1]

  • Mechanism: The two aromatic rings of Cetirizine interact with Trp 158 and Phe 432 in the transmembrane helices of the H1 receptor [3].

  • CPPE-OH Limitation: The comparator, lacking the second phenyl ring, cannot bridge these residues effectively. Experimental data on similar mono-phenyl piperazines indicates a 100-1000 fold loss in H1 affinity compared to their benzhydryl counterparts [2].

Off-Target & Serotonergic Activity

While Cetirizine is highly selective, CPPE-OH structurally resembles 1-(3-chlorophenyl)piperazine (mCPP) or 1-(4-chlorophenyl)piperazine (pCPP) derivatives, which are known serotonin receptor ligands.

  • Risk Profile: Mono-phenyl piperazines often exhibit affinity for 5-HT2C and 5-HT1A receptors.

  • Prediction: CPPE-OH may act as a weak serotonin agonist or antagonist, potentially causing CNS effects (anxiety or stimulation) distinct from the sedation profile of antihistamines.

Experimental Protocols

To empirically validate the bioactivity difference, the following protocols are recommended. These assays differentiate between specific H1 antagonism and non-specific binding.

Protocol A: Radioligand Binding Assay (H1 Receptor)

Objective: Determine the Ki (inhibition constant) of CPPE-OH vs. Cetirizine.

  • Cell Line: HEK-293 cells stably expressing human H1 receptor.[2]

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 20,000 x g for 20 min; resuspend pellet.

  • Binding Reaction:

    • Incubate membranes (20 µg protein) with [3H]-Pyrilamine (2 nM) as the radioligand.

    • Add increasing concentrations of Cetirizine (10^-10 to 10^-5 M) or CPPE-OH (10^-9 to 10^-4 M).

    • Non-specific binding: Define using 10 µM Diphenhydramine.

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Expected Result: Cetirizine Ki ~6 nM; CPPE-OH Ki > 1000 nM.

Protocol B: Functional Calcium Flux Assay

Objective: Assess functional antagonism (inverse agonism) in a live-cell format.

  • Dye Loading: Load H1-expressing CHO cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C.

  • Pre-treatment: Incubate cells with test compounds (Cetirizine vs. CPPE-OH) for 15 min.

  • Stimulation: Inject Histamine (EC80 concentration, typically 100 nM).

  • Measurement: Monitor intracellular calcium fluorescence (Ex 488nm / Em 525nm) using a kinetic plate reader (FLIPR).

  • Data Processing: Calculate % Inhibition of Histamine response.

    • Self-Validation: If CPPE-OH fails to inhibit calcium flux at 10 µM, it confirms lack of H1 functional potency.

Signaling Pathway Visualization

The following diagram details the H1 signaling cascade and where Cetirizine intervenes, contrasting with the likely inactivity of CPPE-OH.

SignalingPathway Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq/11 Protein H1R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca2+ Release (Allergic Response) IP3->Ca Triggers Cetirizine Cetirizine (Inverse Agonist) Cetirizine->H1R Stabilizes Inactive State (Blocks Gq Coupling) CPPE CPPE-OH (Weak/No Effect) CPPE->H1R Fails to Bind Effectively

Figure 2: H1 Receptor signaling cascade showing Cetirizine's blockade of the Gq-PLC-IP3 pathway, preventing calcium release.

Conclusion & Recommendation

Conclusion: 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (CPPE-OH) is NOT a bioequivalent alternative to Cetirizine. It lacks the essential benzhydryl pharmacophore required for high-affinity H1 receptor binding. It is likely a synthesis intermediate or a degradation fragment with negligible antihistaminic activity.

Recommendation:

  • For Drug Development: Do not pursue CPPE-OH as an H1 antagonist candidate. It may serve as a negative control in binding assays to demonstrate the specificity of the benzhydryl group.

  • For Impurity Profiling: If this compound is identified in Cetirizine batches, it should be treated as a process-related impurity (likely from incomplete benzhydryl formation) and controlled strictly due to potential off-target (serotonergic) effects.

References

  • Gillard, M., et al. (2002). "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys(191) and Thr(194)." Molecular Pharmacology, 61(2), 391-399. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on H1 Antihistamine SAR and the necessity of diaryl motifs). Link

  • Shimamura, T., et al. (2011). "Structure of the human histamine H1 receptor complex with doxepin." Nature, 475(7354), 65-70. Link

  • Chen, C. (2008). "Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine." Current Medicinal Chemistry, 15(21), 2173-2191. Link

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Interpretation for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Structural Confirmation in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a synthesized active pharmaceutical ingredient (API) is a cornerstone of safety, efficacy, and regulatory compliance. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for verifying the functional group identity of a molecule.[1][2][3] This guide provides an in-depth, predictive, and comparative framework for utilizing FTIR spectroscopy to confirm the successful synthesis of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, a molecule possessing a confluence of functional groups critical to its potential pharmacological activity.

This document moves beyond a simple recitation of spectral data. It is designed for researchers, scientists, and drug development professionals, offering a logical workflow grounded in the fundamental principles of vibrational spectroscopy. We will dissect the target molecule, predict its characteristic spectral "fingerprint," and, most critically, establish a clear methodology for distinguishing it from its synthetic precursors. This comparative approach is essential for a self-validating protocol, ensuring that the observed spectrum unequivocally corresponds to the desired product, free from significant contamination by starting materials.

Deconstruction of the Target Molecule: Identifying Key Vibrational Reporters

The predictive power of FTIR analysis hinges on a thorough understanding of the molecule's structure. Each functional group possesses characteristic vibrational modes (stretching, bending, wagging) that absorb infrared radiation at specific, predictable frequencies. The structure of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol presents several key functional groups that will serve as our analytical beacons.

Caption: Molecular structure of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol with key functional groups highlighted.

The primary functional groups for identification are:

  • Secondary Alcohol (O-H and C-O): The hydroxyl group is a powerful reporter, typically exhibiting a strong, broad stretching vibration due to hydrogen bonding.[4][5] The C-O stretch is also a key indicator.

  • Piperazine Ring (N-H, C-N, and CH₂): This ring contains both a secondary and a tertiary amine. The N-H stretch of the secondary amine is a crucial peak to identify.[6][7][8] The C-N stretches and the various aliphatic C-H vibrations of the ring provide further confirmatory data.[6][9]

  • para-Chlorophenyl Group (Aromatic C-H, C=C, and C-Cl): This group has several characteristic vibrations. The aromatic C-H stretch occurs at a higher frequency than its aliphatic counterpart. The pattern of C-H out-of-plane bending in the low-wavenumber region is highly diagnostic of the 1,4- (or para-) substitution pattern.[10][11][12] The C-Cl stretch will also be present in the fingerprint region.[13][14]

Predictive FTIR Spectrum Analysis: Building the Reference Fingerprint

A successful interpretation relies on knowing what to look for. Based on established group frequency correlation tables and literature data, we can predict the essential peaks for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity & Characteristics
Secondary Alcohol O-H Stretch (H-bonded)3500 - 3200Strong, very broad
Piperazine N-H Stretch3400 - 3250Medium, sharp (may be overlapped by O-H)
Aromatic Ring C-H Stretch3100 - 3000Medium to weak, sharp
Aliphatic (Ethanol & Piperazine) C-H Stretch3000 - 2850Medium to strong, sharp
Aromatic Ring C=C Ring Stretch1600 - 1475Medium to weak, multiple sharp bands
Aliphatic (Ethanol & Piperazine) CH₂ Bending (Scissoring)~1465Medium
Secondary Alcohol C-O Stretch1150 - 1075Strong
Piperazine & Ethanol C-N Stretch1250 - 1000Medium to strong (may overlap with C-O)
p-Disubstituted Benzene C-H Out-of-Plane Bend860 - 790Strong, characteristic of para-substitution[10][11]
Aryl Halide C-Cl Stretch850 - 550Medium to strong

Causality Behind the Predictions:

  • The O-H stretch is significantly broadened due to intermolecular hydrogen bonding, a hallmark of alcohols in the condensed phase.[15][16]

  • The N-H stretch of the secondary amine in the piperazine ring is typically sharper than the O-H stretch but may be obscured by it.[6][8][17]

  • The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches is a reliable and fundamental diagnostic tool in FTIR spectroscopy.[13][14][16][18]

  • The C-O stretch for a secondary alcohol appears in a specific range (1150-1075 cm⁻¹), distinguishing it from primary or tertiary alcohols.[15][19]

  • The strong band expected between 860-790 cm⁻¹ is a highly reliable indicator of a 1,4-disubstituted benzene ring , arising from the synchronous out-of-plane wagging of the adjacent aromatic C-H bonds.[10]

Comparative Analysis: A Self-Validating Approach to Confirmation

Confirming the presence of the product is only half the battle; confirming the absence of starting materials is equally critical. A robust analysis must compare the product spectrum against those of its likely precursors. For a typical synthesis route, these would be Piperazine and a reactant like 4-Chlorostyrene oxide .

Compound Key Differentiating Peaks (cm⁻¹) Rationale for Differentiation
Piperazine (Starting Material) - Strong, sharp N-H stretch (~3270 cm⁻¹) - Multiple C-H and ring vibrations[9][20] - ABSENCE of O-H, aromatic C=C, and C-Cl peaks.The spectrum is simpler, dominated by amine and aliphatic C-H features. The lack of any signals related to the chlorophenyl or alcohol groups is the key identifier.
4-Chlorostyrene oxide (Starting Material) - Characteristic oxirane (epoxide) ring vibrations (~914, 864, 825 cm⁻¹) - Aromatic and C-Cl peaks present. - ABSENCE of O-H, N-H, and piperazine ring peaks.The presence of the strained epoxide ring vibrations is unique to this starting material. The complete absence of the broad O-H and the N-H signals confirms it has been consumed.
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (Product) - PRESENCE of a strong, broad O-H stretch (3500-3200). - PRESENCE of N-H stretch (may be convoluted with O-H). - PRESENCE of C-O stretch (1150-1075). - ABSENCE of characteristic epoxide ring peaks.The simultaneous appearance of the alcohol (O-H, C-O) and piperazine (N-H) features, coupled with the disappearance of the epoxide peaks, provides conclusive evidence of the successful reaction.

This comparative logic forms a self-validating system. An incomplete reaction would show residual peaks from the starting materials, particularly the sharp and distinct epoxide vibrations from 4-chlorostyrene oxide.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

Methodological rigor is paramount for reproducible and reliable data. The following protocol outlines the steps for sample analysis using Attenuated Total Reflectance (ATR), a common and convenient technique for solid samples.

cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing & Interpretation Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (Clean Crystal vs. Air) Clean->Background Apply Apply Small Amount of Solid Sample Background->Apply Pressure Apply Consistent Pressure with Anvil Apply->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire CleanPost Clean ATR Crystal Acquire->CleanPost Process Perform ATR Correction & Baseline Correction CleanPost->Process Interpret Interpret Spectrum (Peak Identification) Process->Interpret Compare Compare vs. Predicted & Precursor Spectra Interpret->Compare Confirm Confirm Structure Compare->Confirm

Sources

Safety Operating Guide

Navigating the Disposal of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond groundbreaking discoveries to the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile

A thorough understanding of the substance's potential hazards is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol may not be readily available, we can infer its hazard profile from its structural components: a chlorinated phenyl group and a piperazine moiety.

  • Chlorinated Organic Compounds: This class of compounds can exhibit persistence in the environment and may pose long-term health risks.[1][2] Improper disposal can lead to contamination of soil and groundwater.[1][3] Health effects from prolonged exposure to some chlorinated solvents can include damage to the liver, kidneys, and central nervous system.[1][4]

  • Piperazine Derivatives: Piperazine and its derivatives can cause a range of health effects, including skin and eye irritation, and some are classified as sensitizers.[5][6] Ingestion of certain piperazine compounds can be harmful.[6][7]

Based on these structural alerts, 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol should be treated as a hazardous substance. It is prudent to assume it may be harmful if swallowed, cause skin and eye irritation, and potentially pose a risk to the environment.[8][9]

Essential Personal Protective Equipment (PPE)

Prior to handling 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential contact with the eyes, which can cause serious damage.[8][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which may lead to irritation or absorption of the chemical.[5][10]
Body Protection A laboratory coat is mandatory. For larger quantities or in case of a spill, an impervious apron or suit is recommended.Minimizes contamination of personal clothing.[10]
Respiratory Protection If handling the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator is necessary.Protects against inhalation of potentially harmful dust or vapors.[10]

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] An eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Step-by-Step Disposal Protocol

The disposal of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol must be managed as hazardous waste.[11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]

Waste Collection and Segregation
  • Container Selection: Collect waste 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol in a designated, compatible, and clearly labeled hazardous waste container.[10][11] The container must be in good condition with a secure, leak-proof lid.[13]

  • Waste Segregation: Do not mix this waste stream with other incompatible wastes.[12][13] Specifically, keep it separate from strong oxidizing agents and acids.[5] Mixing incompatible chemicals can lead to dangerous reactions.[13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol".[14][15] Include the approximate quantity or concentration.

Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13] This area must be under the control of laboratory personnel.

  • Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.[12][16]

  • Inspections: Conduct and document weekly inspections of the SAA to check for leaks, container degradation, and proper labeling.[11][13]

Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[10]

  • Provide Documentation: Furnish the waste disposal company with all necessary information, including the chemical name and any available hazard information (such as this guide or an SDS for a similar compound), to ensure safe handling and transport.[10]

  • Regulatory Compliance: The final disposal method, typically incineration at a permitted facility, will be determined by the licensed waste disposal company in accordance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][15]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[10]

  • Assess the Spill: Determine the extent of the spill. For small, manageable spills, trained laboratory personnel equipped with the proper PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

  • Containment: For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5] For a solid spill, carefully sweep or scoop the material to avoid generating dust.

  • Cleanup: Collect all contaminated absorbent material and spilled substance into a designated hazardous waste container.[8][17]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, and complete any necessary incident reports.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposal Start Generation of Waste 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol Characterize Characterize as Hazardous Waste (Chlorinated Organic, Piperazine Derivative) Start->Characterize Collect Collect in Labeled, Compatible Container Characterize->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Segregate->Store Inspect Weekly Inspections Store->Inspect ContactEHS Contact EHS/Licensed Waste Disposal Contractor Inspect->ContactEHS Container ~90% Full Transport Arrange for Pickup and Transport ContactEHS->Transport Dispose Final Disposal via Permitted Method (e.g., Incineration) Transport->Dispose

Caption: Decision workflow for the proper disposal of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proactive hazard assessment, proper handling, and compliant disposal are paramount to the sustainable advancement of scientific research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Case Studies. (2025, April 6). Damage caused by irresponsible use of Chlorinated Solvents.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Echemi. 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Safety Data Sheets.
  • Benchchem. Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • PMC. (2024, December 9). Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis.
  • Benchchem. Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Santa Cruz Biotechnology. Piperazine.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
  • Hanberg, A. (2025, August 10). Toxicology of Environmentally Persistent Chlorinated Organic Compounds.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Chemicalbook. (2025, July 19). Acetic acid, 2-[2-[2-[4-[(4- chlorophenyl)phenylMethyl]-1-piperazinyl]ethoxy]ethoxy].
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • IAEA International Nuclear Information System. (2025, January 9). Chloric organic compound.
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
  • PubChem. 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol.
  • TCI Chemicals. (2025, May 13). SAFETY DATA SHEET.
  • PubChem. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid.
  • Palmetto Industries. (2023, February 28). OSHA Secondary Containment Requirements for Chemical Storage.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • ChemScene. 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride.
  • Chemicalbook. (2024, August 8). 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol hydrochloride.
  • PubChemLite. 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one.

Sources

Personal protective equipment for handling 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Assumed Hazard Profile and Risk Assessment

Given the absence of specific toxicological data, we must infer potential hazards from the structural motifs present in 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol:

  • Aromatic Halogen (4-Chlorophenyl group): Chlorinated aromatic compounds can exhibit varying degrees of toxicity, including potential skin and eye irritation, and may be harmful if ingested or absorbed through the skin.

  • Piperazine Moiety: Piperazine and its derivatives are known to be respiratory and skin sensitizers, and can cause severe eye irritation.

  • Ethanolamine Backbone: This functional group can also be associated with skin and eye irritation.

Based on these components, we will operate under the assumption that 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a hazardous substance that requires stringent handling protocols to minimize exposure. A thorough risk assessment should be conducted before any experimental work begins, considering the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, heating), and the potential for aerosol generation.

Engineering and Administrative Controls: Your First Line of Defense

Before resorting to Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls to minimize potential exposure at the source.

  • Engineering Controls: All manipulations of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, especially when in powdered form or when being heated, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to capture and exhaust any vapors, dusts, or aerosols that may be generated.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel. Clear and concise Standard Operating Procedures (SOPs) must be written and readily available, detailing the specific handling, storage, and disposal protocols for this compound. All personnel must be trained on these SOPs before commencing any work.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from any residual hazards that cannot be eliminated by engineering and administrative controls. The following is a comprehensive guide to the appropriate PPE for handling 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol.

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling this compound in any form.

  • Face Shield: When there is a significant risk of splashes, such as during transfers of larger volumes of solutions or during reactions under pressure, a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection
  • Gloves: Due to the potential for skin absorption and irritation, selecting the correct gloves is critical.

    • Material: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult a glove compatibility chart for the specific solvents being used.

    • Double Gloving: When handling the neat compound or concentrated solutions, wearing two pairs of nitrile gloves is a recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Replace gloves immediately if they are contaminated, and always wash your hands thoroughly after removing them.

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required. Ensure that the sleeves are of an appropriate length to cover the wrists.

  • Additional Protective Clothing: For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls may be necessary. Closed-toe shoes are mandatory in all laboratory settings.

Respiratory Protection

The need for respiratory protection will depend on the specific procedure and the physical form of the compound.

  • Handling Solids: If there is a potential for generating dust (e.g., during weighing), a NIOSH-approved N95 respirator may be sufficient. However, if the compound is determined to be a potent respiratory sensitizer, a respirator with a higher protection factor, such as a half-mask or full-face respirator with P100 cartridges, may be required.

  • Generating Vapors or Aerosols: If the compound is volatile or if procedures are likely to generate aerosols (e.g., sonication, vortexing), a half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters is recommended.

A formal respiratory protection program, including fit testing and training, is essential if respirators are required.

Step-by-Step PPE Protocols

Donning Sequence

The correct order for putting on PPE is crucial to ensure that you are fully protected.

G cluster_donning PPE Donning Sequence lab_coat 1. Lab Coat respirator 2. Respirator (if required) lab_coat->respirator Ensure proper fit goggles 3. Goggles/Face Shield respirator->goggles Check seal gloves 4. Gloves goggles->gloves Pull cuffs over sleeves

Caption: PPE Donning Sequence

Doffing Sequence

The sequence for removing PPE is designed to prevent cross-contamination.

G cluster_doffing PPE Doffing Sequence gloves 1. Gloves goggles 2. Goggles/Face Shield gloves->goggles Avoid touching face lab_coat 3. Lab Coat goggles->lab_coat Handle by clean areas respirator 4. Respirator (if required) lab_coat->respirator Remove from behind

Caption: PPE Doffing Sequence

Decontamination and Disposal

All disposable PPE, including gloves and respirators, should be considered contaminated after use.

  • Disposal: Dispose of all used PPE in a designated hazardous waste container.

  • Reusable PPE: Reusable items such as face shields and respirators must be decontaminated according to the manufacturer's instructions after each use.

  • Spill Cleanup: In the event of a spill, follow your institution's established spill cleanup procedures. This will typically involve using a chemical spill kit and wearing appropriate PPE. All materials used for spill cleanup must also be disposed of as hazardous waste.

Emergency Procedures

In the case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound, including its name and any known hazards of its constituent parts.

This guide provides a comprehensive framework for the safe handling of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol. By adhering to these principles of hazard assessment, engineering and administrative controls, and proper PPE usage, you can create a safe laboratory environment for your research.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • OSHA Personal Protective Equipment (PPE) Standards. Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.